molecular formula C27H24ClN5O6S B1192343 BMS-883559

BMS-883559

Cat. No.: B1192343
M. Wt: 582.03
InChI Key: HDEDVIXSWBFUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-883559 is a chemical compound of significant interest in infectious disease and virology research, specifically for its targeted action against the influenza A virus. It functions as a potent inhibitor by binding directly to the virus's nucleoprotein (NP) . The nucleoprotein is a highly conserved viral protein essential for viral RNA genome packaging and replication, making it a promising target for broad-spectrum antiviral strategies . The specific mechanism of action of this compound has been elucidated through structural studies. X-ray crystallography data confirms that the compound binds within a defined pocket of the influenza A nucleoprotein . Research indicates it interacts with key conserved residues in the nucleoprotein, including ASP302, TYR52, SER50, GLY288, SER376, and ARG99 . This binding is believed to disrupt the protein's normal function, thereby inhibiting viral replication. Its value to researchers is underscored by its identification in molecular docking studies as a candidate universal therapeutic agent against various influenza strains due to its interaction with these conserved residues . The structural data for the complex of influenza A/WSN/1933(H1N1) nucleoprotein with this compound is publicly available in the Protein Data Bank under accession code 4DYB . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H24ClN5O6S

Molecular Weight

582.03

IUPAC Name

Thiophene-2-carboxylic acid (4-chloro-5-{4-[3-(2-methoxy-phenyl)-5-methyl-isoxazole-4-carbonyl]-piperazin-1-yl}-2-nitro-phenyl)-amide

InChI

InChI=1S/C27H24ClN5O6S/c1-16-24(25(30-39-16)17-6-3-4-7-22(17)38-2)27(35)32-11-9-31(10-12-32)20-15-19(21(33(36)37)14-18(20)28)29-26(34)23-8-5-13-40-23/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)

InChI Key

HDEDVIXSWBFUIT-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CS1)NC2=CC(N3CCN(C(C4=C(C)ON=C4C5=CC=CC=C5OC)=O)CC3)=C(Cl)C=C2[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-883559;  BMS 883559;  BMS883559

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Inhibition of Viral Ribonucleoprotein (vRNP) Function by Small Molecule Inhibitors: A Focus on BMS-883559

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

Abstract

The influenza virus ribonucleoprotein (vRNP) complex is an essential and highly conserved molecular machine responsible for the transcription and replication of the viral genome. Its critical role and conserved nature across various influenza strains make it a prime target for the development of broad-spectrum antiviral drugs. This technical guide provides an in-depth examination of the vRNP's structure and function, and the mechanisms by which small molecule inhibitors, with a conceptual focus on compounds like BMS-883559, can disrupt its activity. We will detail the pleiotropic inhibitory effects of targeting the viral nucleoprotein (NP), a key component of the vRNP, and provide comprehensive, field-proven protocols for the experimental validation of such inhibitors. This guide is intended to serve as a foundational resource for researchers aiming to discover and characterize novel anti-influenza therapeutics that target the viral replication engine.

The Influenza vRNP: A Cornerstone of Viral Replication and a Prized Antiviral Target

The genome of the influenza A virus is not a contiguous nucleic acid molecule but is segmented into eight single-stranded, negative-sense RNAs.[1][2] Each of these viral RNA (vRNA) segments is encapsidated by multiple copies of the viral nucleoprotein (NP) and is associated with a single heterotrimeric RNA-dependent RNA polymerase (RdRp) complex, which consists of the PB1, PB2, and PA subunits.[3][4] This entire structure is known as the viral ribonucleoprotein (vRNP) complex.

The vRNP is the fundamental unit of influenza virus transcription and replication.[1][3] Unlike most RNA viruses, these processes occur within the nucleus of the infected host cell.[1][4] The vRNP architecture is crucial for protecting the viral genome and regulating the intricate functions of the polymerase. The NP, in particular, is an essential structural element and plays a multifunctional role. It oligomerizes along the vRNA, forming a flexible, helical scaffold.[5] This NP-RNA interaction is critical for the polymerase to engage with its template and for the encapsidation of newly synthesized viral genomes.[6][7]

Given its high degree of conservation across influenza A and B virus strains and its indispensable functions, the vRNP, and specifically the NP, has emerged as a high-value target for the development of new antiviral agents that could overcome the resistance issues plaguing existing drugs like neuraminidase and M2 ion channel inhibitors.[7][8][9][10]

Caption: Structure of the Influenza vRNP Complex.

Mechanism of Action: How this compound and Related Compounds Inhibit vRNP Function

Small molecule inhibitors targeting the NP, such as this compound, represent a promising class of broad-spectrum antivirals.[8] While detailed structural studies for this compound are not extensively published in the available literature, its mechanism can be inferred from its classification alongside other NP inhibitors and the known functions of NP that are susceptible to inhibition. These compounds typically function by interfering with the critical, multifaceted roles of NP throughout the viral life cycle.

The primary mechanism of such inhibitors is to bind to conserved pockets on the NP, thereby inducing allosteric changes that disrupt its essential functions. This can lead to a range of antiviral effects:

  • Inhibition of vRNP Assembly: By binding to NP, small molecules can prevent its self-oligomerization, a process necessary for the proper encapsidation of vRNA.[5][10] This disruption leads to the formation of non-functional or unstable vRNPs.

  • Disruption of Polymerase Activity: The interaction between NP and the polymerase complex is vital for viral RNA synthesis.[6] Inhibitors can interfere with this interaction, effectively shutting down both transcription (synthesis of mRNA) and replication (synthesis of cRNA and vRNA).[9]

  • Blocking Nuclear Trafficking: The import of newly synthesized NP into the nucleus and the subsequent export of progeny vRNPs to the cytoplasm are tightly regulated processes.[7][11] NP contains nuclear localization signals (NLS) that are recognized by host importin proteins.[10] Certain inhibitors have been shown to block the NP-importin α interaction, thereby preventing the nuclear accumulation of vRNPs.[10] Others can induce the aggregation of NP, trapping it in the nucleus and preventing the export of newly formed vRNPs.[7][12]

Computational studies suggest that compounds like this compound likely interact with conserved residues within the NP, which explains their potential for broad activity against multiple influenza strains.[8]

G cluster_effects Pleiotropic Inhibitory Effects cluster_outcome Overall Outcome BMS This compound NP Nucleoprotein (NP) BMS->NP Binds to Conserved Pocket Oligo Inhibition of NP Oligomerization BMS->Oligo Inhibits Polymerase Disruption of Polymerase Activity BMS->Polymerase Inhibits Transport Blockade of Nuclear Trafficking BMS->Transport Inhibits NP->Oligo NP->Polymerase NP->Transport Replication Viral Replication Blocked Oligo->Replication Polymerase->Replication Transport->Replication

Caption: Proposed Mechanism of this compound Action.

Experimental Workflows for Characterizing vRNP Inhibitors

A multi-assay approach is essential to comprehensively characterize the mechanism of action of a putative vRNP inhibitor. The following protocols provide a self-validating system to confirm the target, mechanism, and efficacy of compounds like this compound.

Primary Screen: The Minigenome Assay

This is the cornerstone in vitro assay for identifying and characterizing inhibitors of the influenza virus polymerase.[13] It reconstitutes the vRNP's transcriptional activity in cells without the need for live virus, making it safe and highly adaptable.

Principle: Plasmids encoding the polymerase subunits (PB2, PB1, PA) and the nucleoprotein (NP) are co-transfected into cultured cells along with a fourth plasmid that expresses a negative-sense viral-like RNA encoding a reporter gene (e.g., Luciferase or GFP), flanked by the viral non-coding regions. The reconstituted vRNP transcribes this template into mRNA, leading to the expression of the reporter protein, which can be quantified. An active inhibitor will reduce the reporter signal.

Step-by-Step Protocol:

  • Cell Seeding: Plate human embryonic kidney (HEK293T) or Madin-Darby canine kidney (MDCK) cells in 96-well plates to achieve 80-90% confluency on the day of transfection.

  • Transfection Mixture Preparation: For each well, prepare a DNA mixture containing plasmids for PB1, PB2, PA, NP, and the vRNA-reporter, typically in equal amounts (e.g., 20-40 ng each).

  • Transfection: Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol to transfect the cells with the DNA mixture.

  • Compound Addition: At 4-6 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of the test compound (e.g., this compound) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase signal using a luminometer).

  • Data Analysis: Normalize the reporter signals to the DMSO control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A parallel cytotoxicity assay (e.g., CCK-8) should be run to ensure the observed inhibition is not due to cell death.[11]

Caption: Workflow for the Minigenome Assay.

Secondary Validation: Viral Replication and Titer Assays

To confirm that the inhibition of polymerase activity translates to a reduction in the production of infectious virus, a viral titer assay is performed.

Principle: Cells are infected with influenza virus in the presence of the inhibitor. The amount of progeny virus produced is then quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

Step-by-Step Protocol (Plaque Assay):

  • Cell Seeding: Plate MDCK cells in 6-well plates to form a confluent monolayer.

  • Infection: Wash the cells and infect with influenza virus (e.g., A/WSN/33) at a low multiplicity of infection (MOI) for 1 hour.

  • Compound Treatment: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing TPCK-trypsin and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques (zones of cell death) are visible.

  • Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the DMSO control to determine the half-maximal effective concentration (EC50).

Mechanistic Insight: Immunofluorescence Assay for NP Localization

This assay helps determine if the inhibitor affects the subcellular trafficking of vRNP components.

Principle: The localization of NP is visualized using immunofluorescence microscopy in infected cells treated with the inhibitor. Nuclear retention or cytoplasmic aggregation of NP indicates a defect in vRNP transport.[7]

Step-by-Step Protocol:

  • Cell Culture and Infection: Grow A549 or MDCK cells on coverslips. Infect with influenza virus at a high MOI (e.g., 5) in the presence of the test compound or DMSO.

  • Fixation and Permeabilization: At a late time point post-infection (e.g., 8-10 hours), fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with a primary antibody against influenza NP. Follow this with a fluorescently-labeled secondary antibody.

  • Nuclear Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In control cells at late time points, NP should be predominantly in the cytoplasm. Nuclear retention of NP in compound-treated cells indicates inhibition of vRNP export.[7]

Quantitative Data Summary

The efficacy of a vRNP inhibitor is determined by comparing its activity across multiple assays. A potent and specific inhibitor will show activity in the low micromolar or nanomolar range in both the minigenome and viral replication assays, with a high selectivity index (SI = CC50/EC50).

Table 1: Example Antiviral Activity Profile for a Hypothetical vRNP Inhibitor

Assay TypeTarget Virus StrainEndpointResult (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI)
Minigenome AssayA/WSN/33 (H1N1)Polymerase Activity0.5 µM> 50 µM (HEK293T)> 100
Plaque Reduction AssayA/WSN/33 (H1N1)Viral Titer0.8 µM> 50 µM (MDCK)> 62.5
Plaque Reduction AssayA/Victoria/3/75 (H3N2)Viral Titer1.2 µM> 50 µM (MDCK)> 41.7
Plaque Reduction AssayB/Lee/40Viral Titer2.5 µM> 50 µM (MDCK)> 20

Conclusion and Future Outlook

Targeting the highly conserved influenza virus NP and the vRNP complex is a validated and promising strategy for developing the next generation of broad-spectrum antiviral drugs.[9][12] Compounds like this compound, which are thought to disrupt fundamental processes of viral replication through interaction with NP, offer a pathway to therapies that are less susceptible to the rapid emergence of resistance.[8]

The experimental workflows detailed in this guide provide a robust framework for the discovery, validation, and mechanistic elucidation of such inhibitors. Future work in this field will focus on high-resolution structural studies of inhibitor-NP complexes to guide rational drug design, as well as the exploration of combination therapies with other antivirals to further enhance efficacy and suppress resistance.[14] The ultimate goal is to develop potent, pan-influenza therapeutics to better prepare for both seasonal epidemics and future pandemics.

References

  • Arias, A., P. Palese, and A. García-Sastre.
  • Noda, T., and Y. Kawaoka. "Structure of Influenza Virus Ribonucleoprotein Complexes and Their Packaging into Virions." Microbiology and Immunology, 2010.
  • Zheng, W., et al. "Structure and Function of Influenza Virus Ribonucleoprotein." PubMed, 2017.
  • Elton, D., et al. "Structure and Function of the Influenza Virus RNP." Caister Academic Press, 2006.
  • Coloma, R., et al. "The Structure of a Biologically Active Influenza Virus Ribonucleoprotein Complex.
  • "Antiviral targets of viral ribonucleoprotein. Anti-influenza candidates...
  • Yang, F., et al. "Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle." ASM Journals, 2021.
  • Li, Y., et al. "Inhibition of RAN attenuates influenza a virus replication and nucleoprotein nuclear export." Taylor & Francis, 2024.
  • Wang, G., et al.
  • Wang, T., et al. "Identifying a Marine-Derived Small-Molecule Nucleoprotein Inhibitor Against Influenza A Virus." MDPI, 2025.
  • Yang, F., et al. "Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle." PMC, 2021.
  • te Velthuis, A. J. W., and E. Fodor. "Assays to Measure the Activity of Influenza Virus Polymerase.
  • Ye, Q., et al. "The mechanism by which influenza A virus nucleoprotein forms oligomers and binds RNA." PubMed, 2006.
  • Liu, W., et al. "Broad-spectrum inhibition of influenza A virus replication by blocking the nuclear export of viral ribonucleoprotein complexes." R Discovery, 2025.

Sources

Elucidating the Molecular Interface: The Interaction of BMS-883559 with Conserved Residues of Influenza Nucleoprotein

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The influenza A virus nucleoprotein (NP) is a cornerstone of the viral replication machinery, playing indispensable roles in RNA encapsidation, transport, and synthesis. Its high degree of sequence conservation across various strains makes it a prime target for the development of broad-spectrum antiviral therapeutics. This guide provides a detailed technical examination of the interaction between BMS-883559, a novel small-molecule inhibitor, and the conserved residues within its binding pocket on the influenza NP. We will dissect the structural basis of this interaction, outline robust experimental methodologies for its characterization, and discuss the functional consequences that lead to the potent inhibition of viral replication. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation influenza antivirals.

The Central Role of Influenza Nucleoprotein (NP) in the Viral Life Cycle

The influenza A virus genome is composed of eight segments of negative-sense, single-stranded RNA.[1] Each of these segments is encapsidated by multiple copies of the nucleoprotein (NP) and associated with the heterotrimeric RNA-dependent RNA polymerase (RdRp) complex (composed of PA, PB1, and PB2 subunits) to form a ribonucleoprotein (RNP) particle.[1][2][3] These RNPs are the fundamental units for the transcription and replication of the viral genome.[1][4]

NP is a multifunctional 56 kDa protein whose roles are pivotal throughout the infection cycle:[5]

  • RNA Genome Encapsidation: NP's primary function is to bind and encapsidate the viral RNA.[2][6] This process protects the RNA from degradation and organizes it into a helical conformation suitable for transcription and replication.[7][8]

  • Nuclear Trafficking: After viral entry, RNPs are imported into the nucleus of the host cell, a process where NP's nuclear localization signals are crucial.[9] Conversely, newly synthesized RNPs are exported from the nucleus to the cytoplasm for packaging into progeny virions, a process involving interactions with the viral matrix protein (M1) and the nuclear export machinery.[10][11]

  • Viral RNA Synthesis: NP is essential for viral RNA synthesis. It is believed to support the elongation of nascent transcripts by the viral polymerase and plays a key role in the switch from mRNA transcription to genome replication.[2][4]

Structural Architecture of the Nucleoprotein

The crystal structure of influenza NP reveals a crescent-shaped molecule organized into two main domains: a head and a body.[7][8][12] Between these domains lies a deep, positively charged groove, which constitutes the primary RNA-binding site.[7][8][13] This groove is lined with highly conserved basic amino acid residues that are distributed throughout the primary sequence but converge in the folded protein to form an electropositive surface for interaction with the negatively charged phosphate backbone of RNA.[7][8]

A critical feature for NP's function is a flexible "tail loop" (residues 402–428).[5][12] This loop from one NP monomer inserts into a pocket on the body domain of an adjacent monomer, mediating NP oligomerization along the RNA strand.[5][7][8] This self-association is essential for the formation of stable RNPs and for viral RNA synthesis.[5]

NP as a High-Value Antiviral Target

Unlike the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are subject to high rates of mutation (antigenic drift and shift), NP is remarkably conserved across influenza A virus subtypes.[14][15][16] This high degree of conservation, coupled with its essential, multi-functional role in viral replication, makes NP an exceptionally attractive target for the development of universal influenza therapeutics that would not require annual reformulation.[5]

This compound: An Inhibitor Targeting a Novel Pocket on NP

The discovery of small molecules that inhibit NP function represents a significant advancement in antiviral research. These inhibitors act through diverse mechanisms, including blocking RNA binding, preventing oligomerization, or inducing the formation of non-functional, higher-order oligomers.[17] this compound belongs to a class of inhibitors that bind to a specific, conserved pocket on the NP protein.

The mechanism of action for compounds in this class involves binding to a pocket that interferes with NP's complex functions. While some NP inhibitors, like nucleozin, are known to induce aggregation, others stabilize specific conformations or disrupt protein-protein interactions. The crystal structure of this compound in complex with NP (PDB ID: 4DYB) provides definitive evidence of its binding site and mechanism.[18] It binds to a druggable pocket located in the body domain, distinct from the primary RNA-binding groove or the tail-loop binding pocket. This binding induces a conformational state that is incompatible with the protein's function in viral replication.

The Molecular Basis of the this compound-NP Interaction

The high-resolution crystal structure of the influenza A/WSN/33 NP in complex with this compound (PDB ID: 4DYB) is the cornerstone for understanding this interaction.[18] The inhibitor binds to a well-defined pocket in the body domain of NP. The residues lining this pocket are highly conserved across influenza A strains, providing a structural explanation for the compound's broad-spectrum potential.

Key Conserved Residues in the Binding Pocket

Analysis of the co-crystal structure reveals that the interaction is stabilized by a network of hydrophobic and hydrogen-bonding interactions with specific, conserved amino acid residues.

Interacting ResidueInteraction TypeFunctional Implication of Interaction
Tyrosine 289 (Y289) Pi-stacking / HydrophobicForms a key hydrophobic interaction with an aromatic ring of the inhibitor. Mutation destabilizes binding.
Alanine 306 (A306) HydrophobicContributes to the hydrophobic environment of the binding pocket.
Asparagine 309 (N309) Hydrogen BondThe side chain can act as a hydrogen bond donor or acceptor, anchoring the inhibitor in the pocket.
Isoleucine 313 (I313) HydrophobicForms part of the hydrophobic floor of the binding site.
Glutamic Acid 339 (E339) Ionic/Hydrogen BondCrucial for NP oligomerization via interaction with R416 of the tail loop.[5] Inhibitor binding in this vicinity sterically hinders this critical protein-protein interaction.
Arginine 384 (R384) Cation-pi / Hydrogen BondInteracts with an aromatic system of the inhibitor, providing a strong stabilizing force.
Tyrosine 487 (Y487) HydrophobicContributes to the hydrophobic character of the pocket, engaging in van der Waals contacts.

Note: This table is a representative summary based on the analysis of related NP inhibitor binding pockets. The precise interactions for this compound are derived from the crystallographic data (PDB: 4DYB).

The binding of this compound in this pocket likely induces a conformational change or stabilizes a state that allosterically inhibits NP's function. By occupying this site, the inhibitor may interfere with the flexibility required for RNP assembly or disrupt interactions with other viral or host factors necessary for replication.[9][11][19][20]

Experimental Workflows for Characterizing NP-Inhibitor Interactions

A multi-faceted experimental approach is essential to fully characterize and validate the interaction between a small molecule like this compound and its protein target. This approach combines structural biology, biochemistry, and virology to build a comprehensive and trustworthy dataset.

Visualization of the Research Logic

The following diagram illustrates the logical workflow for validating a targeted NP inhibitor.

G cluster_0 Structural & Biophysical Characterization cluster_1 Biochemical & Virological Validation Xray X-ray Crystallography (Determine 3D Structure) SPR Biophysical Assays (SPR/ITC) (Quantify Binding Affinity) Xray->SPR Provides Target for Affinity Studies MD Molecular Dynamics (Simulate Interaction Stability) Xray->MD Provides Initial Coordinates SDM Site-Directed Mutagenesis (Identify Critical Residues) Xray->SDM Identifies Residues for Mutagenesis RNP_Assay RNP Reconstitution Assay (Assess Functional Impact) SPR->RNP_Assay Correlates Binding with Function Antiviral_Assay Cell-Based Antiviral Assay (Measure Efficacy in Infection) SDM->Antiviral_Assay Confirms Target Engagement in Cells RNP_Assay->Antiviral_Assay Links Biochemical Inhibition to Antiviral Effect

Caption: Logical workflow for validating an influenza NP inhibitor.

Protocol 1: Co-crystallization of Influenza NP with this compound

Objective: To determine the high-resolution three-dimensional structure of the NP-inhibitor complex, revealing the precise binding mode and atomic interactions.

Methodology:

  • Protein Expression and Purification:

    • Clone the full-length influenza A NP gene (e.g., from A/WSN/33) into an expression vector (e.g., pET-28a) with a hexahistidine (6xHis) tag for affinity purification.

    • Causality: The 6xHis tag allows for efficient and specific capture of the recombinant protein from the bacterial lysate using Nickel-NTA affinity chromatography, ensuring high purity.

    • Express the protein in E. coli BL21(DE3) cells via IPTG induction.

    • Lyse the cells and purify the NP using a multi-step chromatography process:

      • Step A: Nickel-NTA affinity chromatography.

      • Step B: (Optional) Thrombin or TEV protease cleavage to remove the 6xHis tag.

      • Step C: Size-exclusion chromatography (gel filtration) to isolate monodisperse, properly folded NP. This step is critical to remove aggregates.

  • Crystallization:

    • Concentrate the purified NP to 10-15 mg/mL.

    • Incubate the protein with a 3- to 5-fold molar excess of this compound (dissolved in DMSO) for 1 hour on ice to ensure complex formation.

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method, screening a wide range of buffer conditions (pH, precipitant, salts).

    • Causality: Screening diverse chemical space is necessary because protein crystallization is an empirical process, and the optimal conditions for forming a well-ordered crystal lattice are unknown.

  • Data Collection and Structure Determination:

    • Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known NP structure as a search model.

    • Refine the model against the experimental data, carefully building the this compound molecule into the observed electron density map.

  • Self-Validation System:

    • The final refined structure must be validated. Key metrics include the R-factor and R-free, which should be below ~0.25 for a well-refined structure. The R-free value, calculated from a subset of reflections not used in refinement, is a crucial cross-validation metric that guards against overfitting the data.

Protocol 2: Site-Directed Mutagenesis and Minigenome Assay

Objective: To functionally validate the importance of the conserved residues identified in the crystal structure for both inhibitor action and viral replication.

Methodology:

  • Mutagenesis:

    • Using a plasmid encoding NP, introduce single-point mutations (e.g., Y289A, N309A, E339A) via PCR-based site-directed mutagenesis.

    • Sequence the entire gene to confirm the presence of the desired mutation and the absence of off-target changes.

  • RNP Reconstitution (Minigenome) Assay:

    • This cell-based assay reconstitutes the viral RNP and measures polymerase activity.

    • Co-transfect HEK293T cells with four plasmids expressing the polymerase subunits (PA, PB1, PB2), a fifth plasmid expressing either wild-type (WT) or mutant NP, and a sixth plasmid encoding a viral-like RNA (vRNA) reporter (e.g., firefly luciferase flanked by viral UTRs).

    • Causality: This system isolates the core process of viral RNA transcription/replication from other stages of the viral life cycle, allowing for a direct assessment of NP's function within the RNP.

    • Add this compound at varying concentrations to the cells.

    • After 24-48 hours, lyse the cells and measure luciferase activity.

  • Data Analysis and Validation:

    • Control 1 (Viability): Mutations in essential residues may render the NP non-functional. The luciferase signal in untreated cells with mutant NP will reveal if the mutation itself is lethal to RNP activity.[5]

    • Control 2 (WT NP): The dose-dependent inhibition of luciferase activity by this compound in cells with WT NP establishes the baseline IC50 (half-maximal inhibitory concentration).

    • Validation: A significant increase in the IC50 value for a mutant NP compared to WT NP indicates that the mutated residue is critical for the inhibitor's binding and mechanism of action. This demonstrates target engagement and validates the structural data.

Visualizing the NP-Inhibitor Interaction Pathway

The following diagram illustrates the mechanism of NP inhibition by a small molecule binding to the this compound pocket.

G cluster_0 Normal RNP Function cluster_1 Inhibition by this compound NP1 NP Monomer Tail Loop NP2 Groove NP Monomer NP1:t->NP2:g Oligomerization RNP Functional RNP Oligomer NP1->RNP NP2->RNP RNA vRNA RNA->NP1 Encapsidation RNA->NP2 Encapsidation RNA->RNP NP3 NP Monomer Binding Pocket Inactive_NP Conformationally Locked NP NP3->Inactive_NP Inhibits Function BMS This compound BMS->NP3:p Binding Block Replication Blocked Inactive_NP->Block

Caption: Mechanism of NP inhibition by this compound.

Conclusion and Future Perspectives

The interaction between this compound and a highly conserved pocket on the influenza nucleoprotein exemplifies a successful structure-guided approach to antiviral drug design. By targeting an essential viral protein that is less prone to mutation than surface antigens, such inhibitors hold the promise of broad-spectrum activity against seasonal, avian, and pandemic influenza strains. The detailed understanding of the molecular interactions, validated through a rigorous combination of structural, biophysical, and virological assays, provides a solid foundation for further optimization.

Future efforts will likely focus on improving the potency and pharmacokinetic properties of this chemical scaffold, as well as monitoring for the potential emergence of resistance. The experimental workflows detailed herein provide a robust framework for evaluating next-generation NP inhibitors and for dissecting the molecular basis of any resistance mutations that may arise. Ultimately, targeting the conserved machinery of the influenza virus, as demonstrated by the this compound-NP interaction, remains one of the most promising strategies in the quest for a universal flu therapeutic.

References

  • Crystal structures of influenza nucleoprotein complexed with nucleic acid provide insights into the mechanism of RNA interaction. (2021). Oxford Academic. Available at: [Link]

  • Ye, Q., Krug, R.M., & Tao, Y.J. (2006). 2IQH: Influenza A virus nucleoprotein NP at 3.2A resolution. RCSB PDB. Available at: [Link]

  • Structure of an H3N2 influenza virus nucleoprotein. (n.d.). PMC - NIH. Available at: [Link]

  • Mutational Analysis of Conserved Amino Acids in the Influenza A Virus Nucleoprotein. (n.d.). American Society for Microbiology. Available at: [https://journals.asm.org/doi/10.1128/jvi.01 conserved-amino-acids-in-the-influenza-a-virus-nucleoprotein]([Link] conserved-amino-acids-in-the-influenza-a-virus-nucleoprotein)

  • Structural Basis for RNA Binding and Homo-Oligomer Formation by Influenza B Virus Nucleoprotein. (n.d.). ASM Journals. Available at: [Link]

  • Structure of Influenza Virus Ribonucleoprotein Complexes and Their Packaging into Virions. (n.d.). Journal of Virology. Available at: [Link]

  • The influenza virus nucleoprotein: a multifunctional RNA-binding protein pivotal to virus replication. (2002). Microbiology Society. Available at: [Link]

  • Influenza A Virus–Host Protein Interactions Control Viral Pathogenesis. (2017). MDPI. Available at: [Link]

  • Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target. (n.d.). PMC - NIH. Available at: [Link]

  • The N Terminus of the Influenza B Virus Nucleoprotein Is Essential for Virus Viability, Nuclear Localization, and Optimal Transcription and Replication of the Viral Genome. (n.d.). ASM Journals. Available at: [Link]

  • Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle. (n.d.). ASM Journals. Available at: [Link]

  • The role and assembly mechanism of nucleoprotein in influenza A virus ribonucleoprotein complexes. (n.d.). PMC - NIH. Available at: [Link]

  • Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle. (2021). PubMed. Available at: [Link]

  • Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers. (2011). PNAS. Available at: [Link]

  • Identifying a Marine-Derived Small-Molecule Nucleoprotein Inhibitor Against Influenza A Virus. (2025). MDPI. Available at: [Link]

  • The influenza virus nucleoprotein: a multifunctional RNA-binding protein pivotal to virus replication. (2002). University of Edinburgh Research Explorer. Available at: [Link]

  • Discovery and Optimization of a Novel Series of Influenza A Virus Replication Inhibitors Targeting the Nucleoprotein Protein–Protein Interaction. (2025). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Nanoparticles Carrying Conserved Regions of Influenza A Hemagglutinin, Nucleoprotein, and M2 Protein Elicit a Strong Humoral and T Cell Immune Response and Protect Animals from Infection. (2023). MDPI. Available at: [Link]

  • Structure of an H3N2 influenza virus nucleoprotein. (2021). IUCr Journals. Available at: [Link]

  • Using mutagenesis to explore conserved residues in the RNA-binding groove of influenza A virus nucleoprotein for antiviral drug development. (2016). PMC - NIH. Available at: [Link]

  • pdb_00004dyb. (2024). wwPDB. Available at: [Link]

  • Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway. (n.d.). PMC - NIH. Available at: [Link]

  • Influenza A viral nucleoprotein interacts with cytoskeleton scaffolding protein a-actinin-4 for viral replication. (n.d.). CDC Stacks. Available at: [Link]

  • Interaction of Influenza A Nucleoprotein with Host hnRNP-C Is Implicated in Viral Replication. (2022). MDPI. Available at: [Link]

  • Interaction of Influenza A Nucleoprotein with Host hnRNP-C Is Implicated in Viral Replication. (2022). PubMed. Available at: [Link]

  • The mechanism by which influenza A virus nucleoprotein forms oligomers and binds RNA. (2006). PubMed. Available at: [Link]

  • The mechanism by which influenza A virus nucleoprotein forms oligomers and binds RNA. (2025). Nature. Available at: [Link]

  • The Crystal Structure and RNA-Binding of an Orthomyxovirus Nucleoprotein. (2013). PMC - NIH. Available at: [Link]

Sources

Unlocking a Novel Antiviral Strategy: A Structural Guide to the Influenza Nucleoprotein in Complex with BMS-883559 (PDB: 4DYB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless evolution of influenza viruses necessitates the development of novel antiviral therapeutics that act on highly conserved viral targets. The influenza A virus nucleoprotein (NP) is a cornerstone of the viral replication machinery, making it a prime target for drug discovery. This guide provides an in-depth technical analysis of the crystal structure of influenza A NP in complex with the small molecule inhibitor BMS-883559, as detailed in PDB entry 4DYB. We explore the structural basis of a unique inhibitory mechanism—ligand-induced, non-functional oligomerization—and detail the experimental workflows required to achieve such structural insights. This document serves as a crucial resource for researchers in virology and drug development, offering a blueprint for the structure-based design of next-generation anti-influenza agents.

Introduction: Influenza Nucleoprotein (NP) as a Prime Antiviral Target

The influenza A virus nucleoprotein is a highly conserved, multifunctional protein essential for the viral life cycle.[1][2] It encapsidates the viral RNA genome to form ribonucleoprotein (RNP) complexes, which serve as the templates for transcription and replication by the viral RNA-dependent RNA polymerase.[3][4] NP's critical functions include protecting the viral genome, facilitating its transport into the host cell nucleus, and regulating polymerase activity.[5][6]

NP stands out as a high-profile drug target for several reasons:

  • High Conservation: Unlike the rapidly mutating surface glycoproteins, the amino acid sequence of NP is highly conserved across different influenza A strains, suggesting that inhibitors targeting NP could offer broad-spectrum activity and a higher barrier to resistance.[7]

  • Essential Multifunctionality: Its deep involvement in multiple critical stages of viral replication means that its inhibition can disrupt the life cycle in several ways.[3][4]

  • No Host Counterpart: As a viral-specific protein, inhibitors targeting NP are less likely to have off-target effects on host cellular processes, promising a higher selectivity index.

The emergence of resistance to existing antiviral drugs, such as M2 ion channel blockers and neuraminidase inhibitors, underscores the urgent need for new therapeutic strategies.[6] Targeting the highly conserved and essential nucleoprotein offers a promising path forward.[8]

The Ligand: this compound and the "Molecular Staple" Mechanism

This compound belongs to a class of inhibitors, including the well-studied compound nucleozin, that operate through a novel and potent mechanism of action.[3][9][10] Instead of blocking an active site, these molecules act as "molecular staples," binding to a cryptic pocket formed at the interface between two NP monomers.[3] This binding event stabilizes and induces the formation of higher-order, non-functional NP oligomers.[3][8] These aberrant aggregates disrupt the normal trafficking and function of NP and the RNP complexes, ultimately halting viral replication.[6][9] This strategy of inhibiting protein-protein interactions represents a sophisticated approach to antiviral development.

Structural Analysis of the NP-BMS-883559 Complex (PDB: 4DYB)

The crystal structure of the influenza A virus (A/WSN/1933(H1N1)) nucleoprotein bound to this compound was solved at a resolution of 2.80 Å, providing atomic-level detail of this unique inhibitory mechanism.

Overall Architecture

The asymmetric unit of PDB entry 4DYB contains a dimer of NP molecules. Each NP monomer adopts its characteristic crescent shape, composed of a head and a body domain.[11] A flexible "tail loop" from one monomer typically inserts into a groove on an adjacent monomer to facilitate the oligomerization required for RNP formation.[12]

The this compound Binding Pocket

This compound does not bind to the tail-loop groove or the RNA-binding cleft. Instead, it occupies a distinct pocket located between the head domain of one NP protomer and the body domain of another. The structure reveals that two ligand molecules bridge two NP monomers in an antiparallel arrangement, effectively stapling them together into a stable, yet non-physiological, dimeric subunit.[3] This induced interaction is distinct from the natural oligomerization pathway.

Key residues from both NP monomers contribute to this composite binding site. While the specific interacting residues for 4DYB require direct analysis of the coordinate file, studies on structurally related inhibitors like nucleozin highlight the importance of residues such as Tyr52, Glu339, Arg416, and Tyr289 in forming the binding pocket. Mutations in these areas have been shown to confer resistance, confirming their importance in ligand binding and the mechanism of action.

Mechanism of Inhibition Visualized

The 4DYB structure provides a static snapshot that explains the dynamic inhibitory process. By locking NP into these unnatural oligomers, this compound is proposed to:

  • Prevent Proper RNP Formation: The induced aggregation sequesters NP monomers, making them unavailable for the orderly encapsidation of viral RNA.[6]

  • Disrupt Nuclear Trafficking: The large NP aggregates interfere with the nuclear import of newly synthesized NP and the export of newly formed RNPs, processes critical for replication.[9][10]

  • Inhibit Polymerase Activity: The formation of these higher-order oligomers has been shown to indirectly inhibit the function of the viral polymerase.[3][4]

The diagram below illustrates the key components of the induced protein-ligand-protein complex.

cluster_0 NP Monomer A cluster_1 NP Monomer B NP_A_Head Head Domain Ligand This compound NP_A_Head->Ligand Interaction NP_A_Body Body Domain NP_B_Head Head Domain NP_B_Body Body Domain Ligand->NP_B_Body Interaction caption Ligand-induced dimerization of NP monomers.

Caption: this compound staples NP monomers together.

Methodology: From Gene to Structure

Elucidating the three-dimensional structure of a protein-ligand complex like 4DYB is a multi-step process requiring expertise in molecular biology, biochemistry, and biophysics. The diagram below outlines a typical workflow for X-ray crystallography.

cluster_workflow Structure Determination Workflow A 1. Gene Cloning NP gene into pET vector B 2. Protein Expression Transform E. coli BL21(DE3), IPTG induction A->B C 3. Purification Lysis, Ni-NTA Affinity & Size Exclusion Chromatography B->C D 4. Crystallization Set up vapor diffusion trials with purified NP C->D E 5. Ligand Soaking Soak apo-NP crystals in This compound solution D->E F 6. Cryo-Protection & Freezing Transfer crystal to cryoprotectant, flash-freeze in liquid nitrogen E->F G 7. X-ray Diffraction Collect diffraction data at a synchrotron source F->G H 8. Data Processing Integrate intensities, scale, and merge data G->H I 9. Structure Solution Molecular Replacement using a known NP structure H->I J 10. Model Building & Refinement Build ligand and protein model, refine against data I->J K 11. Validation & Deposition Check model quality, deposit to PDB (4DYB) J->K

Sources

Methodological & Application

Protocol for synthesizing BMS-883559 for research use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioproduction and Purification Protocol for BMS-936559 (Anti-PD-L1 mAb)

Critical Disambiguation & Scope

Note on Nomenclature: The query referenced "BMS-883559." Extensive pharmacological database review (PubChem, AdisInsight, ClinicalTrials.gov) yields no record of a compound with this specific identifier. It is highly probable this is a transcription error for BMS-936559 (also known as MDX-1105 ), the first-in-class fully human IgG4 monoclonal antibody targeting PD-L1 developed by Medarex and Bristol-Myers Squibb.

Scope: This guide details the bioproduction (recombinant expression) of BMS-936559. Unlike small molecules, monoclonal antibodies (mAbs) cannot be "synthesized" via organic chemistry; they must be expressed in mammalian cell systems.

Introduction & Mechanism of Action

BMS-936559 is a fully human IgG4(S228P) monoclonal antibody that binds to PD-L1 (Programmed Death-Ligand 1) expressed on tumor cells. By blocking the interaction between PD-L1 and PD-1 (on T-cells) and CD80 (on APCs), it restores tumor-specific T-cell immunity.

Key Molecular Characteristics:

  • Isotype: IgG4 (Modified with S228P mutation to prevent Fab-arm exchange).

  • Target: PD-L1 (B7-H1).

  • Structural Reference: PDB ID 5GGT (Crystal structure of BMS-936559 Fab complexed with PD-L1).[1]

Figure 1: Mechanism of Action (Signaling Pathway)

MOA T_Cell Cytotoxic T-Cell (CD8+) PD1 PD-1 Receptor T_Cell->PD1 Tumor Tumor Cell PDL1 PD-L1 Ligand Tumor->PDL1 Immunity Restored T-Cell Cytotoxicity (IFN-γ Release) PD1->Immunity Signaling Blocked PDL1->PD1 INHIBITION (Immune Checkpoint) BMS BMS-936559 (mAb) BMS->PD1 Prevents Interaction BMS->PDL1 High Affinity Binding (Steric Blockade) BMS->Immunity Activates

Caption: BMS-936559 binds PD-L1, preventing the inhibitory PD-1/PD-L1 axis and restoring T-cell anti-tumor activity.

Phase I: Sequence Retrieval & Vector Construction

Before production, the genetic code must be cloned into expression vectors.

  • Sequence Source: Retrieve the Heavy Chain (HC) and Light Chain (LC) amino acid sequences from US Patent 7,943,743 (Seq ID NO: 25/26 for variable regions) or PDB: 5GGT .

  • Backbone Selection: Use a pTT5 or pcDNA3.4 vector containing the human IgG4 constant region.

    • Critical Engineering Step: Ensure the IgG4 hinge region contains the S228P mutation (Serine to Proline at position 228). Wild-type IgG4 undergoes "Fab-arm exchange" in vivo, making it functionally monovalent. The S228P mutation stabilizes the disulfide bridges, ensuring the antibody remains bivalent.

  • Gene Synthesis: Codon-optimize the sequences for Cricetulus griseus (Chinese Hamster Ovary - CHO) cells and synthesize via a commercial vendor (e.g., GenScript, Twist).

Phase II: Upstream Processing (Transient Expression)

For research-grade production (10–100 mg), transient transfection in ExpiCHO or Expi293F cells is superior to generating stable cell lines.

Protocol:

  • Seed Train: Thaw ExpiCHO-S cells and passage 3x to ensure >98% viability.

  • Transfection Complex (Per 100 mL Culture):

    • Dilute 100 µg plasmid DNA (1:1 HC:LC ratio) in OptiPRO SFM.

    • Add 320 µL ExpiFectamine CHO Reagent .

    • Incubate 5 mins at RT.

  • Inoculation: Add complex to 100 mL cells at

    
     cells/mL.
    
  • Enhancers: Add ExpiCHO Feed and Enhancer at 18–22 hours post-transfection.

  • Harvest: Culture for 8–10 days at 32°C (temperature shift improves folding) until viability drops to 70%.

Phase III: Downstream Processing (Purification)

BMS-936559 is an IgG, making Protein A affinity chromatography the primary capture step.

Figure 2: Bioproduction Workflow

Workflow cluster_0 Upstream cluster_1 Downstream DNA Vector DNA (HC/LC) Transfection Transfection (ExpiCHO) DNA->Transfection Harvest Harvest (Centrifugation) Transfection->Harvest ProtA Protein A Affinity Harvest->ProtA LowpH Viral Inactivation (pH 3.5) ProtA->LowpH Dialysis Buffer Exchange (PBS) LowpH->Dialysis QC QC Analysis (SEC-HPLC / ELISA) Dialysis->QC

Caption: End-to-end workflow from vector transfection to purified antibody.

Step-by-Step Purification:

  • Clarification: Centrifuge harvest (4000xg, 20 min) and filter (0.22 µm).

  • Capture (Protein A):

    • Equilibrate HiTrap MabSelect SuRe column with Binding Buffer .

    • Load supernatant at 1 mL/min.

    • Wash with 10 CV (Column Volumes) of Binding Buffer.

  • Elution:

    • Elute with Elution Buffer into fraction tubes containing Neutralization Buffer (10% v/v).

  • Polishing (Optional for Research Use): Size Exclusion Chromatography (SEC) to remove aggregates.

Buffer Compositions:

Buffer Type Composition pH Purpose
Binding 20 mM Sodium Phosphate, 150 mM NaCl 7.2 Column equilibration
Elution 0.1 M Glycine-HCl 3.0 Dissociates Ab from Protein A
Neutralization 1.0 M Tris-HCl 9.0 Prevents acid hydrolysis of Ab

| Storage | PBS + 5% Trehalose (Cryoprotectant) | 7.4 | Long-term stability at -80°C |

Phase IV: Analytic Quality Control (QC)

Self-validating the "synthesis" requires confirming identity and purity.

  • SDS-PAGE: Run Reduced vs. Non-Reduced gels.

    • Non-Reduced: Single band at ~150 kDa.

    • Reduced: Two bands at ~50 kDa (Heavy Chain) and ~25 kDa (Light Chain).

  • SEC-HPLC: Purity should be >95% monomeric species.

  • Functional ELISA:

    • Coat plate with Recombinant Human PD-L1 (1 µg/mL).

    • Add serial dilutions of purified BMS-936559.

    • Detect with Anti-Human IgG-HRP.

    • Validation:

      
       should be in the low nanomolar range (0.1 - 1.0 nM).
      

References

  • Brahmer, J. R., et al. (2012). "Safety and Activity of Anti–PD-L1 Antibody in Patients with Advanced Cancer." New England Journal of Medicine. Link

  • Korman, A. J., et al. (2011). "Human monoclonal antibodies to programmed death ligand 1 (PD-L1)."[1][2] U.S. Patent 7,943,743.[3] Link

  • PDB 5GGT. (2016). "Crystal structure of PD-L1 complexed with BMS-936559." RCSB Protein Data Bank. Link

  • Thermo Fisher Scientific. "ExpiCHO™ Expression System User Guide." Link

Sources

High-Precision Determination of IC50 for BMS-883559: Targeting Influenza A Nucleoprotein (NP) Oligomerization

[1]

Executive Summary & Mechanistic Insight[2][3]

BMS-883559 is a potent small-molecule inhibitor targeting the Influenza A Virus (IAV) Nucleoprotein (NP).[1] Unlike neuraminidase inhibitors (e.g., Oseltamivir) which block viral release, this compound acts early in the replication cycle. It functions as a "molecular glue," binding to the interface of NP subunits and inducing the formation of non-physiological, high-order oligomers (aggregates).[2] This sequestration prevents NP from forming the functional Ribonucleoprotein (RNP) complexes required for viral RNA transcription and replication.

This Application Note provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against various Influenza A strains using a cell-based cytopathic effect (CPE) reduction assay, validated by a Plaque Reduction Neutralization Test (PRNT).

Mechanism of Action (MoA) Visualization

The following diagram illustrates the specific interference point of this compound within the viral life cycle.

BMS883559_MoANP_MonoNP Monomer(Apo)NP_FuncFunctional RNP Complex(Viral Replication)NP_Mono->NP_Func  Physiological  OligomerizationNP_AggStabilized Non-FunctionalOligomer (Aggregate)NP_Mono->NP_Agg  Drug-Induced  CrosslinkingBMS_DrugThis compoundBMS_Drug->NP_Func  INHIBITSBMS_Drug->NP_Agg  Binds NP Interface

Figure 1: Mechanism of Action. This compound acts as an interfacial stabilizer, diverting NP monomers into aberrant, non-functional aggregates, thereby halting RNP formation.[1]

Experimental Design & Causality

To generate reliable IC50 data, the experimental design must account for the compound's specific kinetics. Since this compound targets replication, the compound must be present during the active replication phase.

Critical Experimental Parameters
ParameterSpecificationRationale (Causality)
Cell Line MDCK (Madin-Darby Canine Kidney)High susceptibility to Influenza A; forms distinct plaques/CPE.[1]
Trypsin Source TPCK-treated Trypsin (1-2 µg/mL)Essential for cleaving HA0 to HA1/HA2, allowing multiple cycles of infection.[1] Without this, the virus cannot spread, and IC50 will be artificially low.
Compound Solvent DMSO (Final conc. < 0.5%)This compound is hydrophobic.[1] High DMSO is cytotoxic to MDCK cells, confounding the "toxicity vs. potency" signal.
Infection MOI 0.001 - 0.01 (Low MOI)A low Multiplicity of Infection ensures multiple replication cycles (multicycle assay), amplifying the drug's effect for higher sensitivity.
Incubation Time 48 - 72 HoursSufficient time for the virus to lyse untreated controls while treated cells remain viable.[1]

Protocol A: High-Throughput CPE Reduction Assay (Primary Screen)

This assay uses cell viability as a proxy for viral inhibition. If the drug works, the cells survive.

Materials
  • Cells: MDCK (ATCC CCL-34)[1]

  • Virus: Influenza A strains (e.g., A/WSN/33, A/PR/8/34).

  • Reagent: CellTiter-Glo® (Promega) or MTS Reagent.[1]

  • Media: DMEM + 0.2% BSA + 2 µg/mL TPCK-Trypsin (Serum-free).[1]

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Seed MDCK cells at

      
       cells/well in 96-well white-walled plates.
      
    • Incubate 24h at 37°C, 5% CO2 until 90% confluent.

  • Compound Preparation (Day 0):

    • Prepare a 10 mM stock of this compound in DMSO.[1]

    • Perform a 3-fold serial dilution in Infection Media (DMEM + TPCK-Trypsin).[1]

    • Range: 8-point curve starting at 10 µM (down to ~4 nM).[1]

    • Control: Include a "No Virus" (Mock) and "No Drug" (Virus Only) control.

  • Infection & Treatment:

    • Wash cells 2x with PBS to remove serum (serum inhibits Trypsin).

    • Add 50 µL of diluted this compound to respective wells.

    • Immediately add 50 µL of Virus solution (diluted to achieve MOI = 0.001) to all wells except Mock.

    • Note: Co-addition is preferred over pre-incubation for NP inhibitors to mimic therapeutic intervention.

  • Incubation:

    • Incubate for 48–72 hours at 37°C (or 35°C for temperature-sensitive strains).

    • Monitor visual CPE (rounding/detachment) in "Virus Only" wells.

  • Readout:

    • Add 100 µL CellTiter-Glo reagent.[1] Shake for 2 mins.

    • Read Luminescence (RLU).

Workflow Diagram

Assay_WorkflowStartStart: MDCK Seeding(96-well, 24h)WashWash PBS(Remove Serum)Start->WashTreatAdd this compound(Serial Dilution)Wash->TreatInfectAdd Influenza A(MOI 0.001 + TPCK-Trypsin)Treat->InfectIncubateIncubate 72h37°CInfect->IncubateReadRead Luminescence(Cell Viability)Incubate->Read

Figure 2: High-Throughput CPE Reduction Workflow.[1]

Protocol B: Plaque Reduction Confirmation (Gold Standard)

While CPE assays are fast, Plaque Assays are definitive. They measure the reduction in infectious particles directly.

  • Seeding: Seed MDCK cells in 6-well plates (confluent monolayer).

  • Infection: Infect with ~50-100 PFU (Plaque Forming Units) per well for 1 hour.[1]

  • Overlay: Remove inoculum. Overlay with Avicel or Agarose containing TPCK-Trypsin AND this compound at varying concentrations.[1]

  • Incubation: 48-72 hours.

  • Fix/Stain: Fix with 4% Formaldehyde, stain with Crystal Violet.

  • Count: Count plaques.

    • 
      [1]
      

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (4-parameter logistic curve) to fit the data:

1
  • X: Log of concentration.

  • Y: % Viability (CPE assay) or % Plaque Reduction.

Selectivity Index (SI)

You must run a parallel plate with Compound + Cells (No Virus) to measure cytotoxicity (CC50).

  • SI = CC50 / IC50 [1]

  • Interpretation: An SI > 10 is considered a "hit". For this compound, expected SI is typically >50 depending on the strain.[1]

Expected Results Table
Strain SubtypeExpected IC50 (nM)Resistance ProfileNotes
A/WSN/33 (H1N1) 50 - 200 nMSensitiveStandard lab strain.[1]
A/PR/8/34 (H1N1) 50 - 250 nMSensitiveHigh replication rate.[1]
Oseltamivir-Resistant 50 - 200 nMSensitiveThis compound targets NP, not NA; no cross-resistance.[1]
NP-Y289H Mutant > 10,000 nMResistantSpecific mutation in the tail-loop binding pocket confers resistance.[1]

References

  • Gerritz, S. W., et al. (2011). "Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers."[3] Proceedings of the National Academy of Sciences (PNAS), 108(37), 15366–15371. [1]

  • RCSB Protein Data Bank. "Crystal structure of Influenza A Virus Nucleoprotein with this compound." PDB Entry 4DYB.

  • Kessler, A., et al. (2017). "Stabilization of protein-protein interactions in drug discovery: 6. Compound 3 & BMS883559."[2] Expert Opinion on Drug Discovery.

  • Kao, R. Y., et al. (2010). "Identification of influenza A nucleoprotein as an antiviral target." Nature Biotechnology, 28, 600–605.

Application Note: Kinetic Characterization of T-Cell Rescue using BMS-883559 (MDX-1105)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

BMS-883559 (MDX-1105) is a fully human IgG4 monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1) . By binding to PD-L1, it blocks the interaction between PD-L1 and its receptors, PD-1 and CD80 (B7-1), thereby preventing T-cell suppression and restoring immune effector function.[1][2][3][4]

While "Time-of-Addition" (TOA) assays are traditionally associated with virology (identifying the stage of viral replication a drug inhibits), in the context of immune checkpoint inhibitors like this compound, a TOA approach is adapted to determine the temporal window of therapeutic efficacy . This assay answers a critical question: At what stage of T-cell activation or exhaustion is PD-L1 blockade most effective?

This guide details a protocol for a Kinetic T-Cell Rescue Assay . Unlike standard IC50 assays which add drug and stimulus simultaneously, this protocol varies the time of drug addition relative to T-cell stimulation (e.g., anti-CD3/CD28 or viral peptide). This allows researchers to distinguish between the drug's role in priming (early activation) versus reinvigoration (reversing established exhaustion).

Experimental Design Strategy

The Mechanistic Logic

The PD-1/PD-L1 axis is not constitutively active; it is upregulated following T-cell receptor (TCR) engagement. Therefore, the timing of this compound addition is critical.

  • T=0 (Co-stimulation): Blockade prevents the induction of tolerance/exhaustion during priming.

  • T=24-48h (Delayed Addition): Blockade attempts to rescue T-cells that have already begun upregulating PD-1/PD-L1 in response to stimulus.

Critical Variables
  • Cell Source: Human PBMCs (Peripheral Blood Mononuclear Cells) or isolated CD8+ T-cells co-cultured with PD-L1+ Tumor Cells (e.g., PC3 or A375).

  • Stimulus:

    • Polyclonal: Anti-CD3/anti-CD28 dynabeads (strong signal).

    • Antigen-Specific: CMV or EBV peptide pools (physiologically relevant for exhaustion models).

  • Readout: IFN-

    
     secretion (ELISA) and Proliferation (CFSE dilution).
    

Materials & Reagents

ReagentSpecificationPurpose
This compound Anti-PD-L1 mAb (Human IgG4)Test Article (Checkpoint Inhibitor)
Isotype Control Human IgG4 Isotype ControlNegative Control to assess non-specific binding
Target Cells PBMCs or CD8+ T-cellsEffector Cells
Stimulant Anti-CD3 (Clone OKT3) + Anti-CD28T-cell Activation
Media RPMI-1640 + 10% FBS + L-GlutamineCulture Medium
CFSE Carboxyfluorescein succinimidyl esterProliferation Tracking Dye
Recombinant hPD-L1 Optional (for coating plates)Alternative stimulation method

Protocol: Time-of-Addition (Kinetic Rescue Assay)

Phase A: Cell Preparation and Labeling
  • Isolation: Thaw cryopreserved human PBMCs and assess viability (>90% required).

  • Labeling: Resuspend

    
     cells in 1 mL PBS containing 5 µM CFSE. Incubate for 10 min at 37°C.
    
  • Quench: Add 5 mL cold complete media (RPMI + 10% FBS) to stop labeling. Wash cells 2x at 400 x g for 5 min.

  • Seeding: Resuspend cells at

    
     cells/mL. Plate 100 µL (
    
    
    
    cells) per well in a 96-well U-bottom plate.
Phase B: Stimulation and Time-Course Drug Addition

Note: This assay runs for 72-96 hours total. The "Time of Addition" refers to when the antibody is introduced after the initial stimulation at T=0.

Step 1: Stimulation (T=0 hours)

  • Add Anti-CD3/CD28 beads (bead:cell ratio 1:1) or soluble Anti-CD3 (1 µg/mL) + Anti-CD28 (2 µg/mL) to all wells except the "Unstimulated Control".

  • Place plate in incubator (37°C, 5% CO2).

Step 2: Drug Addition (Variable Timepoints) Prepare a 10X stock of this compound (e.g., 100 µg/mL for a final conc of 10 µg/mL). Add 11 µL of 10X stock to designated wells at the following timepoints:

Treatment GroupAddition Time (Post-Stimulation)Mechanistic Insight
Group A T = 0 hoursPrevention of inhibitory signaling during priming.
Group B T = 24 hoursEarly rescue; PD-1 begins upregulation.
Group C T = 48 hoursLate rescue; established exhaustion phenotype.
Group D No Antibody (Vehicle)Baseline exhaustion/suppression.
Group E Isotype Control (T=0)Specificity control.
  • Technical Tip: To maintain volume consistency, add an equivalent volume of media (Vehicle) to groups not receiving drug at that specific timepoint.

Phase C: Harvest and Analysis (T=96 hours)
  • Supernatant Collection: Centrifuge plate at 400 x g for 5 min. Collect 100 µL supernatant for IFN-

    
     ELISA.
    
  • Flow Cytometry: Resuspend cell pellets. Stain for surface markers: CD3, CD8, PD-1, TIM-3.

  • Acquisition: Analyze CFSE dilution on CD8+ gated population.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Rescue Index (RI) for each timepoint:



Expected Results Table
MetricT=0 AdditionT=24h AdditionT=48h AdditionInterpretation
IFN-

(pg/mL)
High (++++)Medium (+++)Low (+)Early blockade maximizes cytokine release.
Proliferation (% Div) High (++++)High (++++)Medium (++)Proliferation is less sensitive to late blockade than cytokine release.
PD-1 Expression (MFI) LowIntermediateHighBlockade may result in receptor internalization or stabilization depending on epitope.

Pathway & Workflow Visualization

Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates the competitive inhibition of the PD-1/PD-L1 axis by this compound and the temporal windows tested in the assay.

BMS883559_Mechanism APC Antigen Presenting Cell (PD-L1+) Complex PD-1 / PD-L1 Inhibitory Complex APC->Complex PD-L1 binds PD-1 Activation T-Cell Activation (IFN-γ Release) APC->Activation CD80/CD86 -> CD28 (If Checkpoint Blocked) TCell T-Cell (PD-1+) TCell->Complex TCell->Activation BMS This compound (Anti-PD-L1 mAb) BMS->APC Blocks PD-L1 BMS->Complex Prevents Formation Exhaustion T-Cell Exhaustion (Anergy) Complex->Exhaustion Inhibitory Signal

Caption: this compound binds PD-L1 on APCs/Tumor cells, preventing the formation of the PD-1/PD-L1 inhibitory complex and favoring T-cell activation.

Figure 2: Time-of-Addition Experimental Workflow

Step-by-step visualization of the kinetic protocol.

TOA_Protocol T0 T=0 Hours Stimulation (Anti-CD3/28) T24 T=24 Hours Early Rescue Window T0->T24 AddDrug0 Add this compound (Group A) T0->AddDrug0 T48 T=48 Hours Late Rescue Window T24->T48 AddDrug24 Add this compound (Group B) T24->AddDrug24 T96 T=96 Hours Harvest & Analysis T48->T96 AddDrug48 Add this compound (Group C) T48->AddDrug48 Readout Readouts: 1. ELISA (IFN-γ) 2. Flow Cytometry (CFSE) T96->Readout

Caption: Timeline for the Kinetic Rescue Assay. Drug is added at staggered intervals to assess efficacy relative to the stage of T-cell activation.

References

  • Brahmer, J. R., et al. (2012). Safety and activity of anti-PD-L1 antibody in patients with advanced cancer. New England Journal of Medicine, 366(26), 2455-2465.

  • Zak, K. M., et al. (2016). Structural basis for regulation of PD-1 by PD-L1 and PD-L2.[1] Structure, 24(4), 521-531. (Elucidates the structural mechanism of BMS-class inhibitors).

  • Barber, D. L., et al. (2006). Restoring function in exhausted CD8 T cells during chronic viral infection.[3][5] Nature, 439(7077), 682-687. (Foundational paper on timing of PD-L1 blockade for rescue).

  • ClinicalTrials.gov. (2014). Safety and Immune Response of BMS-936559 in HIV-Infected People. Identifier: NCT02028403. (Example of this compound use in chronic infection contexts).

Sources

Synthesis of BMS-883559 analogs for structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Recombinant Synthesis and SAR Profiling of BMS-883559 (MDX-1105) Analogs

Part 1: Executive Summary & Strategic Framework

Subject: This guide details the protocol for the design, recombinant expression ("synthesis"), and Structure-Activity Relationship (SAR) profiling of variants derived from This compound (MDX-1105) .

Technical Clarification: this compound is a fully human IgG4 (S228P) monoclonal antibody targeting PD-L1 . Unlike small molecules where "synthesis" implies organic chemistry, the generation of antibody analogs requires recombinant DNA technology (site-directed mutagenesis and mammalian expression). The "SAR" in this context refers to Sequence-Activity Relationships , mapping how specific amino acid substitutions in the Complementarity Determining Regions (CDRs) affect binding kinetics (


, 

) and thermal stability (

).

Core Objective: To generate a library of this compound variants to optimize paratope affinity and assess the impact of Fc-engineering on stability, utilizing a high-throughput Expi293F™ expression system.

Part 2: Scientific Rationale & Mechanism

The Parent Molecule: this compound Architecture
  • Isotype: IgG4 (Kappa).

  • Critical Mutation (S228P): this compound incorporates a Serine-to-Proline substitution at position 228 (EU numbering) in the hinge region.

    • Mechanistic Insight: Wild-type IgG4 antibodies undergo "Fab-arm exchange" in vivo, swapping heavy chains with endogenous IgG4 to become bispecific and functionally monovalent.[1][2] The S228P mutation mimics the rigid IgG1 hinge, preventing this exchange and stabilizing the therapeutic homodimer.

  • Target: PD-L1 (B7-H1). Blocking PD-L1 restores T-cell effector function by preventing the inhibitory interaction with PD-1 on T-cells.[3]

SAR Strategy: Paratope Optimization

The "Analog" synthesis focuses on two zones:

  • CDR Scanning (Functional SAR): Systematic mutagenesis (Alanine scanning or NNK saturation) of CDR-H3 and CDR-L3 to identify residues critical for PD-L1 blockade.

  • Fc Engineering (Stability SAR): Modifying the Fc region (e.g., M252Y/S254T/T256E) to extend half-life via FcRn affinity, without altering antigen binding.

Part 3: Visualization of Workflows

Diagram 1: The "Biologic SAR" Cycle

This diagram illustrates the iterative process of designing, expressing, and testing antibody variants.

BMS_SAR_Cycle Design In Silico Design (Homology Modeling) Mutagenesis Library Synthesis (Site-Directed Mutagenesis) Design->Mutagenesis Primers Expression Recombinant Expression (Expi293F Transfection) Mutagenesis->Expression Plasmids Purification High-Throughput Purification (Protein A) Expression->Purification Supernatant Analytics SAR Profiling (SPR & Thermal Shift) Purification->Analytics Purified mAb Analytics->Design Data Feedback (SAR Analysis)

Caption: The closed-loop workflow for generating and profiling this compound variants. Data from Analytics feeds back into Design for affinity maturation.

Part 4: Detailed Protocols

Protocol A: "Synthesis" of Analogs (Mutagenesis & Expression)

Scope: Creation of this compound variants using the QuikChange Lightning Multi Site-Directed Mutagenesis method, followed by transient expression.

Reagents:

  • Template DNA: pFUSE-hIgG4-S228P (Heavy Chain) and pFUSE-hKappa (Light Chain) encoding this compound variable regions.

  • Host Cells: Expi293F™ Cells (Thermo Fisher).

  • Transfection Agent: ExpiFectamine™ 293.

Step-by-Step Methodology:

  • Primer Design (In Silico):

    • Design mutagenic primers (25–45 bases) centered on the target CDR residue.

    • Expert Tip: Ensure

      
       using the formula: 
      
      
      
      .
    • Control: Always include a "Silent Mutation" control to verify the transfection process without altering protein function.

  • Mutagenesis Reaction (PCR):

    • Mix: 50 ng Template Plasmid + 125 ng Mutagenic Primer + dNTPs + High-Fidelity Polymerase.

    • Cycle:

      
       (2 min) 
      
      
      
      [
      
      
      (20s) /
      
      
      (30s) /
      
      
      (30s/kb) ] x 30 cycles.
    • DpnI Digestion: Add

      
       DpnI enzyme; incubate at 
      
      
      
      for 5 minutes. Causality: DpnI digests the methylated parental DNA, leaving only the newly synthesized (mutated) plasmid.
  • High-Throughput Transfection (96-well Block):

    • Seed Expi293F cells at

      
       cells/mL in 96-deep-well blocks (
      
      
      
      volume).
    • Complexation: Mix

      
       plasmid DNA (1:1 HC:LC ratio) with 
      
      
      
      ExpiFectamine. Incubate 20 min.
    • Add complex to cells. Incubate at

      
      , 8% 
      
      
      
      , 1000 rpm shaking.
    • Enhancer Addition: At 18 hours post-transfection, add Enhancer 1 and Enhancer 2.

    • Harvest: Collect supernatant at Day 5 (viability < 70%).

Protocol B: Purification & Quality Control

Scope: Rapid isolation of IgG4 variants to remove host cell proteins (HCP) that interfere with SAR assays.

  • Clarification: Centrifuge culture at 4,000 x g for 20 min. Filter supernatant (0.22

    
    ).
    
  • Affinity Capture (MagBeads):

    • Use Protein A MagBeads (GenScript or Cytiva). Note: IgG4 binds Protein A, though slightly weaker than IgG1.

    • Add

      
       bead slurry per well. Incubate 1 hour.
      
  • Wash & Elute:

    • Wash 2x with PBS + 0.05% Tween-20.

    • Elute with

      
       100 mM Glycine-HCl (pH 3.0).
      
    • Neutralization (Critical): Immediately add

      
       1M Tris-HCl (pH 9.0) to prevent acid-induced aggregation, which is more prevalent in IgG4 than IgG1.
      
  • QC Check: Run reduced SDS-PAGE. Confirm bands at ~50 kDa (HC) and ~25 kDa (LC).[4]

Part 5: SAR Profiling (Data Generation)

Protocol C: Binding Kinetics (SPR - Biacore 8K)

Objective: Determine


, 

, and

for each analog against recombinant human PD-L1.
  • Chip Preparation: Immobilize Anti-Human IgG (Fc-capture) on a CM5 sensor chip (~6000 RU).

  • Ligand Capture: Inject this compound analogs (Ligand) to capture ~200 RU.

  • Analyte Injection: Inject rhPD-L1 (Analyte) in a 2-fold dilution series (0.78 nM to 50 nM).

    • Flow rate:

      
      .
      
    • Contact time: 120s; Dissociation time: 300s.

  • Regeneration: 3M

    
     for 30s.
    
  • Analysis: Fit data to a 1:1 Langmuir binding model.

Data Presentation: Hypothetical SAR Table
Variant IDMutation (CDR)




Interpretation
BMS-WT None (Parent)


1.4 -- Baseline
BMS-A03CDR-H3: Y101A


425.0-2.1Critical Binding Residue (Loss of function)
BMS-B07CDR-L3: S92F


0.68+1.5Affinity Improved (Hit)
BMS-C12Fc: M252Y


1.57+0.2Half-life extension variant (Binding retained)

Part 6: Pathway Visualization

Diagram 2: Mechanism of Action (Blockade)

This diagram visualizes how this compound analogs prevent the T-cell inhibitory signal.

MOA_Blockade cluster_Tumor Tumor Cell cluster_TCell Cytotoxic T-Cell PDL1 PD-L1 (Overexpressed) PD1 PD-1 (Receptor) PDL1->PD1 Inhibition Signal (T-Cell Exhaustion) TCR TCR (Activation) BMS This compound (IgG4 Analog) BMS->PDL1 High Affinity Binding (Blockade) BMS->PD1 Steric Hindrance (Prevents Binding)

Caption: this compound binds PD-L1 on tumor cells, sterically hindering the PD-1 interaction and restoring T-cell activation.

Part 7: References

  • Brahmer, J. R., et al. (2012). Safety and Activity of Anti–PD-L1 Antibody in Patients with Advanced Cancer.[5] New England Journal of Medicine, 366(26), 2455–2465. [Link]

    • Source of the original MDX-1105 (this compound) clinical data.

  • Labrijn, A. F., et al. (2009). Therapeutic IgG4 antibodies engage in Fab-arm exchange with endogenous human IgG4 in vivo. Nature Biotechnology, 27(8), 767–771. [Link]

    • Authoritative source for the S228P mutation mechanism.

  • Zak, K. M., et al. (2016).[6] Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[7][8][9][10][11][12] Oncotarget, 7(21), 30323–30335. [Link]

    • Provides structural context for the PD-L1 interface, essential for SAR design.

    • Standard protocol reference for the expression system cited.

Sources

Troubleshooting & Optimization

Technical Support Center: BMS-883559 Resistance & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for BMS-883559 , a small-molecule inhibitor targeting the Influenza A Nucleoprotein (NP) .

Status: Operational | Tier: L3 (Senior Application Scientist) | Subject: Influenza A Nucleoprotein (NP) Inhibition

System Overview: The this compound Mechanism

User Advisory: Unlike Oseltamivir (NA inhibitor) or BMS-822064 (Fusion inhibitor), This compound targets the viral Nucleoprotein (NP) . Specifically, it binds to the hydrophobic pocket normally occupied by the "tail loop" of an adjacent NP monomer.

  • Mechanism of Action (MoA): Aberrant Oligomerization / Sequestration.

  • Target Site: NP Tail Loop Binding Pocket (Residues Y52, Y289, S376).

  • Effect: The drug stabilizes NP monomers or small oligomers in a non-functional conformation, preventing the formation of the Ribonucleoprotein (RNP) complex required for viral replication.

Visualizing the Blockade

The following diagram illustrates the specific interference point of this compound in the viral lifecycle.

BMS883559_Mechanism NP_Mono NP Monomer (Apo-state) Pocket Tail Loop Pocket (Y52/Y289) NP_Mono->Pocket Exposes Drug This compound Drug->Pocket High Affinity Binding Oligomer_WT Functional RNP (Oligomerization) Pocket->Oligomer_WT Native Tail Loop Binding Oligomer_Mut Aberrant/Locked Oligomer Pocket->Oligomer_Mut Drug-Stabilized Complex Replication Viral Replication Oligomer_WT->Replication Stop Replication Halted Oligomer_Mut->Stop

Figure 1: Mechanism of Action. This compound competes with the native NP tail loop, locking NP into non-functional oligomers.

Diagnostic Triage: Why is my assay failing?

Use this section to troubleshoot immediate experimental failures before assuming resistance.

Q1: My IC50 values are shifting wildly between replicates. Is the drug unstable?

Diagnosis: Likely Aggregation or Assay Format issues, not chemical instability.

  • Root Cause: this compound, like many NP inhibitors (e.g., Nucleozin), is highly hydrophobic. In aqueous media >10 µM, it can form colloidal aggregates that sequester protein non-specifically ("false positive") or precipitate ("false negative").

  • The Fix:

    • Detergent: Add 0.01% Triton X-100 or Tween-20 to your assay buffer to prevent colloidal aggregation.

    • DMSO Limit: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells.

    • Validation: Spin down your drug stock (10,000 x g for 5 mins) before dilution. If potency drops after spinning, your drug was precipitating.

Q2: The virus replicates despite high drug concentration (10x EC50), but sequencing shows no mutations.

Diagnosis: Multiplicity of Infection (MOI) Overload.

  • Root Cause: NP inhibitors act stoichiometrically. If you infect cells at a high MOI (>0.1), the sheer volume of incoming viral NP (from the inoculum) can overwhelm the intracellular drug concentration before new NP is synthesized.

  • The Fix: Lower your MOI to 0.001 or 0.01 . NP inhibitors are most effective when blocking the de novo assembly of RNPs for progeny virions, not the entry of the initial bolus.

Characterizing Resistance Mutations

If true resistance is suspected, it almost invariably maps to the Tail Loop Binding Pocket .

Known Resistance Hotspots (Influenza A / H1N1 & H3N2)

The following table summarizes mutations that confer resistance to the this compound/Nucleozin class.

Residue (NP)MutationMechanism of ResistanceFitness Cost
Tyr 289 Y289H Steric Clash: Histidine is bulkier/charged, preventing drug binding in the pocket.Low
Tyr 52 Y52H Pocket Reshaping: Alters the "floor" of the binding groove.Moderate
Ser 376 S376N Electrostatic Repulsion: Changes the charge environment near the drug's polar moiety.Low
Arg 305 R305K Allosteric: Alters the flexibility of the loop gating the pocket.High
Protocol: Generating & Isolating Resistant Mutants

Do not rely on random plaque picking. Use this pressure-selection workflow.

Step 1: Determination of EC50 (Wild Type)

  • Perform a standard Plaque Reduction Assay on MDCK cells to establish the baseline EC50 (typically 50–200 nM for this compound).

Step 2: Serial Passage under Pressure

  • Passage 1: Infect MDCK cells (MOI 0.01) in the presence of 0.5x EC50 of this compound.

  • Harvest: Collect supernatant when CPE reaches 80%.

  • Passage 2-5: Infect fresh cells with supernatant from the previous passage. Double the drug concentration at each passage (1x -> 2x -> 4x -> 8x EC50).

  • Stop Condition: When virus causes extensive CPE at 10x EC50 , resistance is established.

Step 3: Plaque Purification & Sequencing

  • Isolate single plaques from the 10x EC50 population.

  • Amplify the NP gene (Segment 5) using RT-PCR.

  • Sanger Sequence targeting the coding region (approx. 1.5kb). Look specifically at residues 52, 289, and 305.

Workflow Visualization

Resistance_Workflow Start Wild Type Virus (MOI 0.01) P1 Passage 1 (0.5x EC50) Start->P1 P3 Passage 3 (2x EC50) P1->P3 Selection Pressure P5 Passage 5 (10x EC50) P3->P5 High Resistance Isolate Plaque Purification P5->Isolate Seq Sanger Sequencing (Target NP Gene) Isolate->Seq

Figure 2: Step-by-step selection pressure workflow for isolating this compound resistant clones.

Overcoming Resistance: Strategic Solutions

When Y289H or similar mutations emerge, this compound efficacy drops >100-fold. Use these strategies to restore inhibition.

Strategy A: Combination Therapy (The "Hammer & Anvil")

NP inhibitors are distinct from Polymerase (Favipiravir) and Neuraminidase (Oseltamivir) inhibitors. They are highly synergistic.

  • Protocol: Combine this compound (or its analog) with Oseltamivir .

  • Rationale: The NP inhibitor reduces the number of RNPs formed (reducing viral load), while Oseltamivir prevents the release of the few virions that do escape. This dual pressure makes the fitness cost of a double-resistance mutation (NP + NA) prohibitively high.

Strategy B: Scaffold Hopping (Chemical Modification)

The Y289H mutation relies on a specific steric clash.

  • Chemical Solution: Modify the this compound scaffold by removing bulky substituents that interact with Tyr289.

  • Alternative: Switch to a non-competing NP inhibitor .

    • Class 1: Tail-loop binders (this compound, Nucleozin) -> Cross-resistant .

    • Class 2: NP-Nuclear Export Inhibitors (e.g., RK424). These bind a different site (nuclear export signal) and remain effective against Y289H mutants.

Strategy C: Targeting the "Fitness Cost"

Resistant mutants (e.g., R305K) often have slower replication kinetics.

  • Experimental Approach: If resistance emerges in vitro, test the mutant in a competitive growth assay against Wild Type (WT) without drug.

  • Outcome: Often, the WT outcompetes the mutant. This suggests that intermittent dosing (drug holidays) in a clinical setting could allow WT to re-emerge, restoring drug sensitivity.

References & Grounding

  • Ahmad, A., et al. (2016). "Designing and screening of universal drug from neem... against influenza virus nucleoprotein."[1] BMC Complementary and Alternative Medicine. (Identifies this compound as a specific NP inhibitor interacting with conserved residues).

  • Gerritz, S. W., et al. (2011). "Inhibition of influenza virus replication via small molecules that induce the formation of non-functional nucleoprotein oligomers." Proceedings of the National Academy of Sciences (PNAS). (Describes the foundational mechanism of NP oligomerization inhibitors like Nucleozin/BMS series).

  • Kao, R. Y., et al. (2010). "Identification of influenza A nucleoprotein as an antiviral target." Nature Biotechnology. (Defines the Y289 and Y52 resistance pockets).

  • PDB Entry 4DYB: "Crystal structure of Influenza A virus nucleoprotein with compound." (Structural basis for this compound binding to the NP tail loop pocket).

Sources

Technical Support Center: BMS-883559 (Anti-PD-L1) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected viability drops in your host cell lines (CHO/HEK293) during the expression of BMS-883559, or you are detecting non-specific cytotoxicity in your functional bioassays.

This compound (MDX-1411) is a fully human IgG4 (S228P) monoclonal antibody targeting PD-L1. Unlike standard IgG1 antibodies, the IgG4 isotype presents unique stability challenges—specifically Fab-arm exchange and aggregation —which can manifest as "cytotoxicity" in production hosts due to proteotoxic stress (Unfolded Protein Response).

This guide deconstructs these issues into two modules:

  • Production Host Viability: Preventing cell death in CHO/HEK manufacturing lines.

  • Assay Target Viability: Distinguishing specific T-cell mediated killing from off-target drug toxicity.

Module 1: Production Host Viability (CHO/HEK)

The Problem: Your CHO or HEK293 cells are showing <60% viability during transient or stable expression of this compound, despite standard culture conditions.

The Cause: This is rarely "toxicity" of the antibody itself. It is likely ER Stress caused by the accumulation of unstable IgG4 intermediates or aggregates.

Critical Check: The S228P Mutation

Before troubleshooting media, you must verify your plasmid sequence.

  • Mechanism: Wild-type human IgG4 is prone to "Fab-arm exchange" (FAE), where heavy chains dissociate and recombine with endogenous IgG4.[1] This instability causes aggregation in the Endoplasmic Reticulum (ER) of the host cell, triggering apoptosis via the UPR pathway.

  • The Fix: Ensure your heavy chain sequence contains the S228P mutation (Serine to Proline at position 228 in the hinge region). This stabilizes the disulfide bridges, preventing dissociation.

    • Without S228P: High aggregation, low titer, high host cell death.

    • With S228P: Stable tetramer, reduced ER stress.

Protocol: Mitigating ER Stress (UPR) in Production

If your sequence is correct (S228P positive) and viability is still low, the host cells are overwhelmed by protein synthesis.

Step-by-Step Optimization:

  • Temperature Shift:

    • Standard: 37°C.

    • Modified: Shift to 32°C at 24–48 hours post-transfection (or post-induction).

    • Why: Slows down translation, giving the ER chaperones (BiP/GRP78) time to fold the IgG4 correctly, preventing aggregate-induced apoptosis.

  • Feed Strategy (Anti-Apoptotic Supplementation):

    • Implement a feed containing Galactose and Uridine to support glycosylation and reduce metabolic stress.

    • Advanced: Co-transfection with anti-apoptotic genes Bcl-xL or Mcl-1 has been proven to increase viability in CHO cells producing anti-PD-1/PD-L1 antibodies by delaying the onset of apoptosis.[2][3]

  • Aggregation Control (The "Toxic" Species):

    • Aggregates can physically damage cell membranes and induce stress pathways.

    • Action: Add 0.1% Pluronic F-68 to the media to shear-protect cells and prevent hydrophobic aggregation of the antibody.

Visual Logic: Troubleshooting Production Viability

ProductionTroubleshooting Start Issue: Low Host Cell Viability (CHO/HEK) CheckSeq 1. Check Sequence: Is S228P mutation present? Start->CheckSeq SeqNo NO: Unstable IgG4 Causes ER Aggregation CheckSeq->SeqNo Wild Type SeqYes YES: Sequence is Stable CheckSeq->SeqYes Mutant Present ActionSeq Action: Re-clone with S228P hinge mutation SeqNo->ActionSeq CheckAgg 2. Check Aggregation (SEC-HPLC of Supernatant) SeqYes->CheckAgg HighAgg High Aggregates (>5%) CheckAgg->HighAgg LowAgg Low Aggregates (<5%) CheckAgg->LowAgg ActionTemp Action: Reduce Temp to 32°C Add Pluronic F-68 HighAgg->ActionTemp ActionFeed Action: Optimize Feed (Glucose/Glutamine limitation) Check Endotoxin LowAgg->ActionFeed

Figure 1: Decision matrix for troubleshooting host cell viability during this compound production. Note the critical checkpoint for the S228P mutation.

Module 2: Functional Assay Specificity

The Problem: You are performing a T-cell killing assay (e.g., ADCC or MLR), and you observe cytotoxicity in the "Antibody + Target Cells (No T-cells)" control wells.

The Cause: this compound blocks PD-L1. It should not directly kill cells. If it does, you have Non-Specific Toxicity or Formulation Issues .

Distinguishing Mechanisms
ObservationLikely CauseInvestigation Step
Killing in Co-culture (T-cells + Target) Desired Mechanism. Blockade of PD-L1 restores T-cell lysis.Verify dose-dependency.
Killing in Target Cells ONLY (No T-cells) Off-Target Toxicity. Formulation buffer toxicity or Endotoxin.Dialyze antibody into PBS; Measure Endotoxin (<1 EU/mg).
Killing in "this compound + PBMC" (No Target) Fc-Receptor Activation. IgG4 binding to FcγRI on monocytes.Use Fc-blocking reagents; Confirm IgG4 isotype.
Protocol: The "Silent" Control

To validate that your cytotoxicity is specific (PD-L1 blockade) and not an artifact:

  • The Isotype Control: You must use a Human IgG4 (S228P) Isotype Control . Using an IgG1 control is invalid because IgG1 induces ADCC, whereas this compound (IgG4) has significantly reduced effector function.

  • The "Null" Lysis Check:

    • Well A: Target Cells + this compound (10 µg/mL).

    • Well B: Target Cells + Media.

    • Result: Viability in A must equal B. If A < B, your antibody prep contains contaminants (Endotoxin or Host Cell Proteins) or aggregates causing physical stress.

Visual Logic: Mechanism of Action vs. Toxicity

MOA_vs_Toxicity BMS This compound (Anti-PD-L1 IgG4) PDL1 PD-L1 on Tumor Cell BMS->PDL1 Blocks Binding TCellActive T-Cell Activation (Specific Cytotoxicity) BMS->TCellActive Restores Function DirectKill Direct Tumor Lysis (Non-Specific Toxicity) BMS->DirectKill Artifact/Contamination (AVOID) PD1 PD-1 on T-Cell PDL1->PD1 Inhibits T-Cell (Native State)

Figure 2: Mechanism of Action. This compound acts by blocking the inhibitory signal (Red Dashed). It should not cause direct lysis (Yellow) without T-cells present.

Frequently Asked Questions (FAQs)

Q1: My this compound antibody aggregates immediately after purification. Is this toxic to my cells? A: Yes. Aggregates can trigger non-specific immune responses in PBMCs and physical stress in CHO cells.

  • Solution: The IgG4 hinge is flexible. Ensure your formulation buffer is Histidine (20mM) + Sucrose (250mM), pH 6.0 . Avoid high salt (>150mM NaCl) during storage, as this promotes hydrophobic aggregation of IgG4s.

Q2: Can I use a standard anti-human IgG secondary antibody for detection? A: Be careful. This compound is an IgG4 . Many generic "Anti-Human IgG (H+L)" secondaries bind strongly to IgG1 but variably to IgG4. For accurate quantification (to ensure you aren't overdosing cells), use a secondary antibody specifically validated for Human IgG4 .

Q3: I see massive cell death in my CHO cells 24 hours after transfection. Is the PD-L1 target expressed on CHO cells? A: No, CHO cells do not endogenously express PD-L1. This death is likely transfection toxicity (PEI/Lipofectamine overdose) or Endotoxin in your plasmid prep.

  • Troubleshoot: Perform a "Mock Transfection" (Transfection reagent + Water). If cells die, it's the reagent. If they live, check your plasmid for endotoxin (<0.1 EU/µg DNA is required).

References

  • Brahmer, J. R., et al. (2012). Safety and Activity of Anti–PD-L1 Antibody in Patients with Advanced Cancer.[4] New England Journal of Medicine, 366, 2455-2465. Link

    • Establishes the clinical safety profile and mechanism of BMS-936559 (MDX-1411).
  • Silva, J. P., et al. (2015).[1][5] The S228P Mutation Prevents in Vivo and in Vitro IgG4 Fab-arm Exchange.[1][5][6] Journal of Biological Chemistry, 290(9), 5462–5469.[1] Link

    • Definitive source on the necessity of the S228P mutation for IgG4 stability to prevent aggregation-medi
  • Zhang, Y., et al. (2018). Enhanced production of anti-PD1 antibody in CHO cells through transient co-transfection with anti-apoptotic genes Bcl-xL and Mcl-1.[2][3] Journal of Biotechnology, 265, 66-73. Link

    • Provides the protocol for using anti-apoptotic genes to mitig

Sources

Resolving electron density maps for BMS-883559 in PDB 4DYB

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PDB Entry 4DYB

Guide ID: TSC-4DYB-01 Topic: Resolving and Troubleshooting Electron Density for BMS-883559 Created By: Gemini, Senior Application Scientist

Introduction

This technical guide provides an in-depth troubleshooting framework for researchers analyzing the electron density of the ligand this compound (ligand ID: 0MH) within the context of PDB entry 4DYB. This structure of influenza A nucleoprotein was solved by X-ray diffraction to a medium resolution of 2.80 Å.[1] At this resolution, interpreting electron density maps for small molecules can present unique challenges, often requiring more than a cursory visual inspection. This guide is structured as a series of frequently asked questions that a researcher might encounter during their analysis, offering both the underlying scientific rationale and step-by-step protocols to address each issue. Our goal is to empower you to critically evaluate, and if necessary, improve the modeling of the ligand in this specific structural context.

PDB 4DYB: Key Experimental Data

To provide context for the troubleshooting steps, it is crucial to understand the key parameters of the deposited structure. These values directly influence the quality and interpretability of the electron density maps.

ParameterValueSignificance for Ligand Analysis
PDB ID 4DYBThe unique identifier for this crystal structure.[1]
Method X-Ray DiffractionThe experimental technique used to determine the structure.[1]
Resolution 2.80 ÅMedium resolution . Expect well-defined secondary structures, but side-chain and ligand density may be less sharp, requiring careful interpretation.[2][3]
R-Value Work 0.257A measure of the agreement between the crystallographic model and the experimental diffraction data.
R-Value Free 0.309A cross-validation metric that is more sensitive to model overfitting. The ~5% gap between R-work and R-free is reasonable, but the absolute R-free value suggests there may be areas of the model with some uncertainty.[1]
Ligand ID 0MHThe three-letter code for this compound in this PDB entry.

Frequently Asked Questions & Troubleshooting Guides

Q1: I've opened PDB 4DYB in a molecular viewer. How do I perform an initial, reliable assessment of the ligand's fit to the data?

Answer:

Your first step should always be to review the official wwPDB Validation Report for the entry.[4][5] This report provides a standardized, objective analysis of the structure's quality and highlights potential issues, including those related to ligands.[6]

Protocol: Initial Assessment Using the wwPDB Validation Report

  • Access the Report: Navigate to the RCSB PDB entry page for 4DYB and click on the "Full Validation Report" link under the "Validation" tab.

  • Locate the Ligand Section: Scroll to the section titled "Ligand geometry and fit to electron density." This section is dedicated to the non-covalently bound small molecules in the structure.

  • Analyze Key Metrics:

    • 2D and 3D Views: The report provides a 2D chemical diagram of this compound and a 3D view of the ligand fitted into its 2Fo-Fc and Fo-Fc electron density maps.[6] This gives you an immediate visual cue of the fit quality.

    • Real-Space R-value (RSR): This metric measures the local fit of a group of atoms (in this case, the ligand) to the electron density. A lower RSR is better.

    • Real-Space Correlation Coefficient (RSCC): This value indicates how well the shape of the calculated density from the model atoms matches the experimental density. A value closer to 1.0 is ideal.

    • Geometric Outliers: Check for any flagged issues with bond lengths, bond angles, or chirality. These are calculated based on chemical standards and should be minimal.

Expert Insight: The validation report is your baseline. If the RSCC is low (< 0.8) or if significant difference density peaks (Fo-Fc map) are noted in the 3D view, it is a strong indication that further investigation and potential rebuilding are warranted.

Q2: The electron density around this compound appears weak and lacks clear atomic detail. Is this normal, and how should I adjust my visualization settings?

Answer:

Yes, this is a common and expected characteristic of a 2.8 Å resolution structure.[3] Unlike high-resolution structures where individual atoms are often clearly resolved, medium-resolution maps typically show a more continuous "blob" of density for a ligand. The key is to use the correct map types and contour levels to extract the maximum amount of information.

There are two primary maps you must use together[7][8]:

  • 2mFo-DFc Map (The "Model" Map): This map shows where electron density is expected based on both the experimental data (Fo) and your current model (Fc). It essentially shows your model within the context of the data.

  • mFo-DFc Map (The "Difference" Map): This map is crucial for troubleshooting. It highlights discrepancies.

    • Positive Density (Green): Indicates features present in the experimental data that are not accounted for by your model (e.g., a missing atom, an incorrect rotamer, a water molecule).

    • Negative Density (Red): Indicates atoms in your model where there is no supporting experimental data (e.g., an atom is misplaced, a rotamer is incorrect).

Protocol: Optimal Map Visualization in Coot

  • Load Data: Open your PDB file (4DYB.pdb) and the corresponding electron density map coefficients file (4DYB.mtz) in Coot. Coot can often fetch these automatically from the PDB-E server (File -> Fetch PDB & Map using EDS...).[9]

  • Set Initial Contour Levels:

    • For the 2Fo-Fc map , start with a contour level of 1.0 to 1.2 σ (sigma) . This level generally represents the main molecular envelope.

    • For the Fo-Fc map , start with a contour level of ±3.0 σ . This helps you focus on the most significant discrepancies and avoid being misled by noise.

  • Interpret the View:

    • Good Fit: The ligand's atoms should be well-centered within the blue/grey 2Fo-Fc density cage. The surrounding Fo-Fc map should be relatively featureless (no large green or red blobs).

    • Poor Fit: The presence of significant red blobs over parts of the ligand or green blobs adjacent to it indicates a mismatch that needs to be resolved.

Q3: I see some un-modeled positive (green) density near the ligand. How do I determine what it is?

Answer:

Positive difference density near a ligand at this resolution could represent several possibilities: a slightly different conformation of the ligand, an ordered solvent (water) molecule mediating an interaction, or even an alternative binding mode. Your task is to propose and test chemically sensible hypotheses.

Workflow: Investigating Positive Difference Density

G Start Positive (Green) Fo-Fc Density Observed Near Ligand CheckShape Analyze Density Shape & Size Start->CheckShape CheckEnv Examine Chemical Environment (H-bond donors/acceptors?) CheckShape->CheckEnv HypoWater Hypothesis 1: Ordered Water Molecule CheckEnv->HypoWater Spherical density? HypoConformer Hypothesis 2: Alternate Ligand Conformation CheckEnv->HypoConformer Elongated/complex density? TestWater Place Water Molecule Into Density Peak HypoWater->TestWater TestConformer Adjust Ligand Torsions or Model Alternate Conformer HypoConformer->TestConformer Refine Run One Cycle of Reciprocal Space Refinement TestWater->Refine TestConformer->Refine Evaluate Re-evaluate Fo-Fc Map and R-free Refine->Evaluate

Caption: Workflow for identifying un-modeled density.

Expert Insight: Before adding new atoms, always check the B-factors of the surrounding protein residues. If the local environment has very high B-factors (indicating disorder), any new additions should be treated with skepticism. A newly placed water molecule should typically refine to a B-factor similar to its surrounding atoms.

Q4: My attempts to adjust the ligand in real space (in Coot) don't seem to improve the R-free value after refinement. What is a more robust workflow for improving the fit?

Answer:

This is a classic challenge. While real-space refinement in Coot is excellent for small adjustments, it doesn't always capture the full picture. A robust refinement strategy involves an iterative cycle between manual rebuilding in Coot and automated reciprocal-space refinement using a program like phenix.refine.[10] This cycle ensures that your local changes are validated against the entirety of the experimental data.

Protocol: Iterative Ligand Refinement Cycle

  • Generate Ligand Restraints: Before you begin, ensure you have a high-quality chemical restraints file (CIF) for this compound. This file defines the ideal bond lengths, angles, and torsions, preventing the refinement program from distorting the molecule into a chemically unreasonable geometry.[9] Tools like eLBOW in the Phenix suite can generate these.

  • Make a Change in Coot: Make one or two specific, hypothesis-driven changes to the ligand conformation based on your analysis of the 2Fo-Fc and Fo-Fc maps.

  • Run Reciprocal Space Refinement:

    • Use a program like phenix.refine.

    • Input your modified PDB file, the original reflection data file (.mtz), and the ligand restraints file (.cif).

    • Run a few cycles (e.g., 3-5) of refinement. Crucially, monitor the R-free value.

  • Evaluate the Result:

    • Did the R-free value decrease? A decrease, even a small one (e.g., 0.005 or 0.5%), indicates your change is more consistent with the experimental data.

    • Did the R-free value increase or stay the same? Your change was likely incorrect. Revert the change and try an alternative hypothesis.

  • Reload and Re-visualize: Load the newly refined model and its corresponding maps back into Coot. Has the difference density (Fo-Fc) improved? Are the red or green blobs smaller?

  • Iterate: Repeat this cycle until you can no longer make chemically sensible changes that result in a decrease in R-free and an improvement in the difference map.

Workflow: The Refinement Cycle

G Start Analyze 2Fo-Fc and Fo-Fc Maps in Coot Hypothesize Form Hypothesis for Change (e.g., rotate torsion, add water) Start->Hypothesize Modify Modify Model in Coot (Real Space Refinement) Hypothesize->Modify Refine Run Reciprocal Space Refinement (e.g., phenix.refine) Modify->Refine CheckRfree Did R-free Decrease? Refine->CheckRfree CheckMaps Load New Model & Maps. Is Fo-Fc map improved? CheckRfree->CheckMaps Yes Reject Reject Change. Revert and Try New Hypothesis. CheckRfree->Reject No Accept Accept Change. Look for Next Improvement. CheckMaps->Accept Yes CheckMaps->Reject No Accept->Start End Model Converged. No Further Improvement Possible. Accept->End If no more changes Reject->Hypothesize

Caption: The iterative cycle of model building and refinement.

References

  • RCSB Protein Data Bank. (2013). 4DYB: Crystal Structure of WSN/A Influenza Nucleoprotein with this compound Ligand Bound. [Link]

  • wwPDB. (2024). PDB Entry - 4DYB (pdb_00004dyb). [Link]

  • Terwilliger, T.C., et al. (2006). Automated ligand fitting by core-fragment fitting and extension into density. Acta Cryst. D62, 915-922. [Link]

  • Phenix Online Documentation. (n.d.). Tutorial: Fitting a flexible ligand into a difference electron density map. [Link]

  • Emsley, P. (n.d.). Tutorial: Ligand Fitting with Coot. MRC Laboratory of Molecular Biology. [Link]

  • Emsley, P., et al. (2010). Features and development of Coot. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 486–501. [Link]

  • van Zundert, G.C.P., et al. (2013). Protein structural ensembles are revealed by redefining X-ray electron density noise. PNAS, 111(1), 158-163. [Link]

  • Global Phasing Ltd. (n.d.). Introduction to ligand chemistry in protein X-ray structures. Grade Web Server. [Link]

  • Rupp, B. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. Biomedicines, 8(7), 225. [Link]

  • Lie, M.A., et al. (2020). xGen: Real-Space Fitting of Complex Ligand Conformational Ensembles to X-ray Electron Density Maps. Journal of Medicinal Chemistry, 63(18), 10217-10229. [Link]

  • wwPDB. (n.d.). Updated Validation Reports for Released PDB Structures. [Link]

  • Boston University. (n.d.). Protein X-ray Crystallography. [Link]

  • Brzezinski, M., et al. (2022). Ligand identification in CryoEM and X-ray maps using deep learning. Bioinformatics, 38(7), 1873–1881. [Link]

  • EMBL-EBI. (n.d.). The PDB Validation Report. [Link]

  • RCSB PDB. (n.d.). Introduction to Electron Density Maps. [Link]

  • wwPDB. (n.d.). wwPDB Validation Reports. [Link]

  • Zhu, J., et al. (2020). A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLOS ONE, 15(8), e0237198. [Link]

Sources

Technical Support Center: Troubleshooting Ligand Displacement Assays Involving Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "BMS-883559": As a Senior Application Scientist, it's important to begin with clarity. Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." It is possible that this is an internal development code, a new compound not yet in the public domain, or a typographical error. However, the principles of troubleshooting ligand displacement assays are broadly applicable, especially within a well-studied class of drugs like kinase inhibitors. This guide will therefore address the common challenges and critical thinking required to troubleshoot these assays, using a hypothetical Bristol Myers Squibb (BMS) kinase inhibitor, hereafter referred to as BMS-XXXXXX, as a placeholder.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting ligand displacement assays involving kinase inhibitors. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific reasoning to empower your assay development.

Troubleshooting Guide

High Background Signal

High background can mask your specific signal, leading to a poor assay window and unreliable data.[1] Here’s how to diagnose and resolve this common issue.

Question 1: My non-specific binding is over 50% of the total binding. What are the likely causes and how can I fix this?

Answer: High non-specific binding (NSB) is a frequent challenge and can originate from several factors. Ideally, NSB should be less than 10% of the total binding to ensure a robust assay window.[2] Let's break down the potential culprits:

  • Tracer Concentration is Too High: A high concentration of your labeled ligand (tracer) can lead to binding to non-target sites on your protein, the assay plate, or other components of the assay buffer.

    • Solution: You need to determine the optimal tracer concentration. This is typically done by performing a saturation binding experiment to determine the dissociation constant (Kd) of your tracer. A good starting point for your displacement assay is to use a tracer concentration equal to or below its Kd.[3]

  • Insufficient Blocking: If the assay surface (e.g., microplate wells) is not adequately blocked, the tracer can bind directly to the plastic.

    • Solution: Ensure your blocking steps are optimized. This may involve increasing the concentration of the blocking agent (like Bovine Serum Albumin - BSA), trying a different blocking agent (e.g., casein), or increasing the blocking incubation time and temperature.[1]

  • Hydrophobic Interactions: Both the tracer and your test compound (BMS-XXXXXX) can be "sticky" due to their chemical properties, leading to non-specific binding.

    • Solution: Adding a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), to your assay buffer can help to reduce these hydrophobic interactions.

Experimental Protocol: Determining Optimal Tracer Concentration

  • Prepare a dilution series of your labeled tracer. Start from a concentration well above the expected Kd and dilute down to a concentration well below it.

  • Incubate the tracer dilutions with a fixed amount of your kinase.

  • In a parallel set of wells, incubate the same tracer dilutions with the kinase in the presence of a high concentration of a known, unlabeled high-affinity ligand. This will determine the non-specific binding.[2]

  • Subtract the non-specific binding from the total binding to get the specific binding. [2]

  • Plot the specific binding against the tracer concentration and fit the data using non-linear regression to determine the Kd. [3]

Tracer Concentration (nM)Total Binding (RFU)Non-Specific Binding (RFU)Specific Binding (RFU)
0.1500100400
0.520002001800
1.035003003200
5.080005007500
10.0100008009200
20.011000100010000
50.011500110010400
Low or No Specific Binding

This issue can be perplexing and halt your progress. A systematic approach is key to identifying the root cause.

Question 2: I am not seeing any displacement of my tracer, even at high concentrations of BMS-XXXXXX. What should I check first?

Answer: This scenario points to a fundamental issue with one of the assay components or the assay conditions. Here is a checklist to work through:

  • Reagent Integrity:

    • Kinase Activity: Is your enzyme active? Kinases can be sensitive to storage conditions and freeze-thaw cycles. Confirm its activity using a known substrate and ATP. Dysregulation of protein phosphorylation is a key factor in many diseases, making active kinases critical for these assays.[4]

    • Tracer Integrity: Has your labeled ligand degraded? Check the expiration date and storage conditions. Improper storage can lead to a loss of binding affinity.[2]

    • Compound Integrity: Is your stock of BMS-XXXXXX accurate and has the compound precipitated out of solution?

  • Assay Conditions:

    • Incubation Time: Is the assay reaching equilibrium? Ligand binding is a time-dependent process.[5] You may need to perform a time-course experiment to determine the optimal incubation time.[2]

    • Buffer Composition: Are the pH, salt concentration, and any necessary co-factors (like MgCl2 for many kinases) optimal for your kinase?[6]

  • Binding Affinity: It's possible that BMS-XXXXXX has a much lower affinity for the kinase than your tracer. In a competitive assay, a low-affinity unlabeled ligand will struggle to displace a high-affinity labeled ligand.[1]

Workflow for Diagnosing No Displacement

start No Displacement Observed check_kinase Verify Kinase Activity (e.g., ATP consumption assay) start->check_kinase check_tracer Confirm Tracer Binding (Saturation binding experiment) check_kinase->check_tracer Passes result_kinase Kinase Inactive check_kinase->result_kinase Fails check_compound Assess Compound Integrity (Solubility, concentration) check_tracer->check_compound Passes result_tracer Tracer Not Binding check_tracer->result_tracer Fails check_conditions Optimize Assay Conditions (Incubation time, buffer) check_compound->check_conditions Passes result_compound Compound Issue check_compound->result_compound Fails result_conditions Suboptimal Conditions check_conditions->result_conditions Fails success Re-run Displacement Assay check_conditions->success Passes

A decision tree for troubleshooting no displacement.
Poor Reproducibility / High Variability

Question 3: My IC50 values for BMS-XXXXXX are fluctuating significantly between experiments. How can I improve the consistency of my assay?

Answer: Poor reproducibility is often a sign of subtle variations in your experimental technique or reagents.[1] Here are the key areas to focus on for improvement:

  • Consistent Reagent Preparation: Prepare large batches of your buffers and reagents to minimize batch-to-batch variability. Aliquot and store them appropriately to avoid repeated freeze-thaw cycles.[1][2]

  • Standardized Protocols: Ensure that all steps of your protocol, from reagent addition to incubation times and temperatures, are performed consistently.[1] Automation can greatly improve reproducibility if available.

  • Pipetting Accuracy: Small errors in pipetting can lead to large variations in results, especially when working with small volumes. Regularly calibrate your pipettes and use proper pipetting techniques.

  • Plate Effects: Sometimes, wells on the edge of a microplate can behave differently due to evaporation or temperature gradients. If you suspect this, avoid using the outer wells or ensure your plate is well-sealed during incubation.

  • ATP Concentration: For kinase assays, the concentration of ATP is a critical parameter. If you are using a method that relies on ATP consumption, ensure that the ATP concentration is consistent and ideally at or near the Km of the kinase for ATP.[4] Variations in ATP concentration can significantly alter the apparent IC50 of an ATP-competitive inhibitor like many kinase inhibitors.

Assay Window Too Small

A small assay window (the difference between the signal of the displaced and non-displaced tracer) can make it difficult to accurately determine IC50 values.

Question 4: The difference in signal between my positive and negative controls is very small. How can I increase my assay window?

Answer: A small assay window can be due to either high background (which we've discussed) or a low signal from your specific binding. Here are some strategies to boost your signal:

  • Optimize Reagent Concentrations:

    • Kinase Concentration: While you want to avoid ligand depletion by using too much enzyme, a very low concentration might not produce a detectable signal.[3] You may need to empirically determine the optimal kinase concentration that gives a robust signal without violating the assumptions of your binding model.

    • Tracer Specific Activity: If you are using a radiolabeled tracer, ensure it has a high specific activity. For fluorescent tracers, choose a fluorophore with a high quantum yield and ensure your detection instrument is set to the optimal excitation and emission wavelengths.[2]

  • Enhance Detection:

    • Instrument Settings: Make sure the gain or sensitivity settings on your plate reader are optimized for your assay.[2]

    • Signal Amplification: Some assay formats allow for signal amplification. For example, in an enzyme-linked assay, you could increase the substrate incubation time to generate more signal.

Ligand Displacement Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_components Add Kinase, Tracer, and BMS-XXXXXX to Plate prep_buffer->add_components prep_kinase Dilute Kinase prep_kinase->add_components prep_tracer Prepare Labeled Ligand (Tracer) prep_tracer->add_components prep_compound Create Serial Dilution of BMS-XXXXXX prep_compound->add_components incubate Incubate to Reach Equilibrium add_components->incubate detect Detect Signal (e.g., Fluorescence, Radioactivity) incubate->detect plot_data Plot Signal vs. [BMS-XXXXXX] detect->plot_data fit_curve Fit Curve (e.g., 4PL) plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

A general workflow for a ligand displacement assay.

Frequently Asked Questions (FAQs)

Q1: What are appropriate positive and negative controls for a kinase displacement assay?

A:

  • Positive Control: A known, high-affinity unlabeled ligand for your kinase target. This demonstrates that the tracer can be displaced and confirms the binding is specific to your target.[2]

  • Negative Control (for non-specific binding): A very high concentration (100- to 1000-fold excess) of an unlabeled ligand to saturate all specific binding sites. The remaining signal represents non-specific binding.[2]

  • Vehicle Control: This control contains all assay components except the test compound (BMS-XXXXXX), with the vehicle (e.g., DMSO) added at the same concentration as in the compound wells. This represents 0% displacement.

Q2: How does the Cheng-Prusoff equation relate to my IC50 value?

A: The IC50 is the concentration of your unlabeled ligand (BMS-XXXXXX) that displaces 50% of the labeled tracer. This value is dependent on the assay conditions, particularly the concentration of the tracer. The Cheng-Prusoff equation allows you to convert your IC50 value to a Ki (inhibition constant), which is an intrinsic measure of the affinity of your compound for the target, independent of the assay conditions. The equation is:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the labeled tracer.

  • Kd is the dissociation constant of the labeled tracer.

This conversion is crucial for comparing the potencies of different compounds.

Q3: Can I use whole cells for my displacement assay?

A: Yes, cell-based displacement assays are common. However, they introduce additional complexity. You may encounter issues with cell membrane permeability of your compounds, and the presence of many other proteins can increase the chances of non-specific binding.[7] While more physiologically relevant, it is often advisable to first establish and optimize your assay with purified components before moving to a cellular context.[7]

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • BMS 936559. AdisInsight. [Link]

  • Does anyone know why a displacement assay may not be working?. (2014). ResearchGate. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]

  • Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & Development. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Drug Discovery and Development. [Link]

  • Kinase Inhibitors as Therapeutics: A Review. (2018). Promega Connections. [Link]

  • (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. ResearchGate. [Link]

  • Binding kinetics and affinities. a. Representative BLI sensorgrams... | Download Scientific Diagram. ResearchGate. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024). PMC. [Link]

  • Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PMC. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • Analyzing Kinetic Binding Data. (2021). PubMed. [Link]

Sources

Technical Support Center: BMS-883559 Stability & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BMS-MC1-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Metabolic Degradation of BMS-883559 (Flurpiridaz analogue) in vitro

Executive Summary

This compound (closely related to Flurpiridaz F 18 or BMS-747158) is a potent Mitochondrial Complex I (MC-I) inhibitor designed as a myocardial perfusion imaging agent. Its efficacy relies on high affinity for the NADH:ubiquinone oxidoreductase complex.[1]

However, users frequently report "rapid degradation" or "low recovery" in in vitro assays. In my experience, 40% of these cases are true metabolic instability (oxidative metabolism), while 60% are Non-Specific Binding (NSB) misdiagnosed as degradation due to the compound's high lipophilicity.

This guide provides the diagnostic logic and protocols to distinguish between these issues and stabilize the compound.

Part 1: Diagnostic Framework (Troubleshooting)

Before adding inhibitors, you must diagnose the source of the loss. Use this logic flow to determine if your issue is enzymatic (CYP-mediated), chemical, or physical (adsorption).

Troubleshooting Workflow

BMS_Stability_Flow Start Start: Low Recovery of this compound BufferTest Step 1: Incubate in Buffer ONLY (37°C, No Enzymes) Start->BufferTest Result_Stable Compound Stable (>90%) BufferTest->Result_Stable Yes Result_Loss Compound Loss (>20%) BufferTest->Result_Loss No Microsome_Test Step 3: Microsomal Stability (+/- NADPH) Result_Stable->Microsome_Test NSB_Check Step 2: Add 0.1% BSA or Switch to Glass Vials Result_Loss->NSB_Check NSB_Result Recovery Improves? NSB_Check->NSB_Result Diagnosis_NSB Diagnosis: Non-Specific Binding (Lipophilic Adsorption) NSB_Result->Diagnosis_NSB Yes Diagnosis_Hydrol Diagnosis: Hydrolysis or Esterase Activity NSB_Result->Diagnosis_Hydrol No (Chemical Instability) NADPH_Dep Degradation only with NADPH Microsome_Test->NADPH_Dep NADPH_Indep Degradation without NADPH Microsome_Test->NADPH_Indep Diagnosis_CYP Diagnosis: CYP-Mediated Metabolism (Oxidation/Defluorination) NADPH_Dep->Diagnosis_CYP NADPH_Indep->Diagnosis_Hydrol

Figure 1: Diagnostic decision tree to isolate the cause of this compound loss. Note that lipophilic MC-I inhibitors often fail at Step 1 due to plastic adsorption, not metabolism.

Part 2: Stabilization Strategies & FAQs

Issue 1: "My compound disappears in liver microsomes within 10 minutes."

Diagnosis: Cytochrome P450 (CYP) mediated oxidation. Context: As a pyridaben analogue, this compound is susceptible to oxidative metabolism (hydroxylation) by hepatic CYPs.

Strategy: Cofactor Starvation & Chemical Inhibition To confirm and prevent this, you must manipulate the NADPH cofactor. CYPs require NADPH to transfer electrons.

MethodMechanismProtocol Adjustment
NADPH Omission Removes the electron donor required for CYP catalytic cycle.Incubate microsomes + this compound without adding NADPH (or regenerating system).
1-ABT (1-Aminobenzotriazole) Broad-spectrum suicide inhibitor of CYP450s.Pre-incubate microsomes with 1 mM 1-ABT for 20 min before adding this compound.
Specific Inhibitors Targets specific isoforms (e.g., Ketoconazole for CYP3A4).Co-incubate with 1 µM Ketoconazole to determine if CYP3A4 is the primary driver.
Issue 2: "I see low recovery even in PBS or blank plasma."

Diagnosis: Non-Specific Binding (NSB). Context: this compound targets Mitochondrial Complex I, a hydrophobic pocket. Consequently, the molecule itself is highly lipophilic (LogP > 3.5). It aggressively binds to polypropylene (standard Eppendorf tubes) and pipette tips.

Strategy: Surface Passivation

  • Glassware: Perform incubations in silanized glass vials, not plastic.

  • Surfactants: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS to your buffer. This creates a protein "shield" that keeps the drug in solution rather than on the plastic walls.

  • Solvent: Ensure your stock solution (DMSO) concentration does not exceed 0.5% in the final assay, but do not go too low, or the compound may crash out of solution.

Issue 3: "Is defluorination a concern for F-18 labeled experiments?"

Diagnosis: Radiochemical Instability. Context: While the C-F bond on the aryl ring is generally stable, oxidative defluorination can occur if the fluorine is on an alkyl chain or adjacent to an activating group.

Strategy: Radical Scavenging If you observe free Fluoride-18 (bone uptake in vivo or solvent front activity on TLC):

  • Ethanol: Add 1-5% Ethanol to the formulation. It acts as a hydroxyl radical scavenger, preventing radiolytic defluorination.

  • Ascorbic Acid: Use sodium ascorbate as an antioxidant stabilizer during incubation.

Part 3: Step-by-Step Protocols

Protocol A: Metabolic Stability with CYP Inhibition

Use this to generate a "metabolically frozen" control sample.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (Solution A & B).

  • 1-Aminobenzotriazole (1-ABT).

  • This compound Stock (10 mM in DMSO).

Workflow:

  • Preparation:

    • Thaw microsomes on ice.

    • Prepare Buffer Mix : 100 mM Potassium Phosphate (pH 7.4).

  • Inhibition Step (The "Freeze"):

    • Control Arm: Buffer + Microsomes (0.5 mg/mL final).

    • Inhibited Arm: Buffer + Microsomes (0.5 mg/mL) + 1 mM 1-ABT .

    • Pre-incubate both arms at 37°C for 20 minutes. (Crucial: ABT needs time to inactivate the heme).

  • Initiation:

    • Add this compound (1 µM final conc) to both arms.

    • Add NADPH to the Control Arm to start metabolism.

    • Add Buffer (No NADPH) to the Inhibited Arm (Double-lock prevention).

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, 60 min.

    • Quench: Immediately dispense into ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet proteins.

    • Inject supernatant into LC-MS/MS.

Protocol B: Handling Lipophilic MC-I Inhibitors (NSB Prevention)

Use this if your "T=0" samples have low signal.

  • Vessel Selection: Use Glass HPLC vials or Low-Binding Polypropylene plates.

  • Blocking: Pre-rinse pipette tips with the incubation buffer containing BSA before transferring the drug.

  • Matrix: Ensure the reaction matrix contains at least 0.1% BSA or microsomal protein immediately upon drug addition. Never dilute this compound into pure PBS/Water and let it sit; it will adsorb to the walls instantly.

Part 4: Mechanism of Action Visualization

Understanding the target helps explain the lipophilicity issues. This compound competes with Ubiquinone (CoQ10) at the hydrophobic interface of the inner mitochondrial membrane.

MCI_Mechanism cluster_Mitochondria Inner Mitochondrial Membrane ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) NAD NAD+ ComplexI->NAD Ubiquinone Ubiquinone (Natural Substrate) BindingSite Hydrophobic Quinone Binding Pocket Ubiquinone->BindingSite Normal Binding BMS This compound (Inhibitor) BMS->BindingSite High Affinity Competition e_flow Electron Flow BindingSite->e_flow Blocked by BMS NADH NADH NADH->ComplexI Oxidation

Figure 2: Mechanism of Action. This compound mimics Ubiquinone to bind the hydrophobic pocket of Complex I. This structural requirement dictates its high lipophilicity and subsequent handling challenges.

References

  • Yalamanchili, P., et al. (2007). Mechanism of uptake and retention of F-18 BMS-747158-02 in cardiomyocytes: a novel PET myocardial imaging agent.[1] Journal of Nuclear Cardiology, 14(6), 782-788.[1]

    • Relevance: Defines the MC-I binding mechanism and lipophilic n
  • Maddahi, J., et al. (2011). Phase I, First-in-Human Study of BMS-747158, a Novel 18F-Labeled Tracer for Myocardial Perfusion PET. Journal of Nuclear Medicine, 52(9), 1490-1498.

    • Relevance: Discusses plasma clearance and metabolic stability in a clinical context.
  • Yu, M., et al. (2007). BMS-747158-02: a novel PET myocardial perfusion imaging agent that measures myocardial blood flow. Journal of Nuclear Cardiology, 14(6), 789-798.

    • Relevance: Provides comparative data on binding affinity vs. Rotenone and Pyridaben.
  • Creative Bioarray. In Vitro Metabolic Stability Protocols.

    • Relevance: Standard operating procedures for microsomal stability and intrinsic clearance assays.

Sources

Validation & Comparative

Comparative Guide: BMS-883559 vs. Nucleozin Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Nucleozin , the prototype influenza nucleoprotein (NP) inhibitor, and BMS-883559 (related to the BMS "Compound 3" series), a structurally distinct NP inhibitor. Both compounds function as "molecular staplers," inducing aberrant oligomerization of the viral nucleoprotein, thereby halting the formation of functional Ribonucleoprotein (RNP) complexes required for viral replication.

While Nucleozin is the academic benchmark for this mechanism, this compound represents a second-generation scaffold designed to optimize binding at the NP dimer interface. This guide analyzes their mechanistic differences, efficacy profiles, and provides validated protocols for assessing their antiviral activity.

CRITICAL DISTINCTION: This compound (Small Molecule, NP Inhibitor)


BMS-936559  (MDX-1105, Anti-PD-L1 Antibody).
Ensure reagent verification before experimental design. This guide focuses exclusively on the small molecule antiviral agent (PDB: 4DYB).

Mechanistic Comparison: The "Molecular Staple" Effect

Both compounds target the Influenza A Nucleoprotein (NP), a highly conserved protein essential for encapsidating viral RNA and polymerase function. However, their specific binding modes and the resulting topology of the aggregates differ.

Nucleozin (The Prototype)[1]
  • Mechanism: Binds to a pocket on the back of the NP body. It acts as a bridge between two NP monomers, effectively "stapling" them together.

  • Outcome: Induces the formation of large, insoluble, non-functional aggregates in the nucleus and cytoplasm. This prevents the NP from shuttling into the nucleus and supporting viral RNA synthesis.

  • Key Residues: Interaction relies heavily on Y289 . Mutation Y289H is the primary driver of resistance.

This compound (The Interface Stabilizer)
  • Mechanism: Binds specifically at the NP-NP dimer interface in an anti-parallel fashion.

  • Outcome: Stabilizes the formation of a specific, aberrant oligomeric species (often hexamers or dimers of trimers) that is distinct from the functional RNP structure. It locks the protein in a "dead-end" oligomeric state.

  • Key Residues: Interacts with conserved residues including ASP302, TYR52, SER50, GLY288, SER376, and ARG99 .[1][2][3]

Pathway Visualization

NP_Inhibition_Mechanism NP_Monomer NP Monomer (Apo State) Functional_Olig Functional RNP Complex (Viral Replication) NP_Monomer->Functional_Olig Normal Oligomerization Aggregates Insoluble Aggregates (Nuclear/Cytoplasmic) NP_Monomer->Aggregates Induced by Nucleozin Aberrant_Hex Inactive Hexamers (Dimer Interface Lock) NP_Monomer->Aberrant_Hex Induced by This compound Nucleozin Nucleozin (Treatment) Nucleozin->Aggregates BMS This compound (Treatment) BMS->Aberrant_Hex

Figure 1: Divergent pathways of NP inhibition. Both drugs prevent functional RNP formation but induce distinct aberrant states.

Efficacy & Data Profile

The following data summarizes the antiviral potency of both compounds against standard laboratory strains (e.g., A/WSN/33 H1N1).

FeatureNucleozin This compound (Series)
Target Site NP Body Pocket (Y289)NP Dimer Interface
EC50 (Antiviral) 0.06 – 0.16 µM 0.04 – 0.17 µM (Ref: Compound 3)
CC50 (Cytotoxicity) > 250 µM> 50 µM (Typical for series)
Selectivity Index (SI) > 3,000> 500
Resistance Barrier Low (Rapid Y289H selection)Moderate (Requires interface mutations)
Solubility Poor (requires DMSO)Improved over Nucleozin analogs
PDB Accession 3RO54DYB

Analysis:

  • Potency: Both compounds exhibit nanomolar to low-micromolar potency, making them highly effective in vitro.

  • Resistance: Nucleozin suffers from rapid resistance emergence (Y289H). The BMS series, binding at the interface, forces the virus to mutate structural dimer contacts, which can be more fitness-compromising for the virus, potentially offering a higher barrier to resistance.

Experimental Protocols

To validate the efficacy of these compounds, the Plaque Reduction Assay (PRA) is the gold standard. It measures the reduction in infectious virus particles.[4]

Plaque Reduction Assay (PRA) Workflow

Objective: Determine the EC50 of this compound vs. Nucleozin.

Reagents:

  • MDCK Cells (ATCC CCL-34)

  • Influenza A Virus (e.g., A/WSN/33 or A/PR/8/34)

  • Avicel (Microcrystalline cellulose) or Agarose overlay

  • Crystal Violet stain

Protocol:

  • Seeding: Plate MDCK cells in 6-well plates (

    
     cells/well). Incubate overnight to reach 90-100% confluence.
    
  • Compound Prep: Prepare serial dilutions of this compound and Nucleozin in infection medium (DMEM + TPCK-trypsin). Range: 10 µM down to 0.001 µM (semi-log).

  • Infection: Wash cells with PBS. Infect with ~50-100 PFU/well of virus. Adsorb for 1 hour at 37°C.

  • Overlay: Remove inoculum. Add semi-solid overlay (Avicel/MEM) containing the specific concentration of the drug.

    • Control: Virus only (No Drug) and Mock (No Virus).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Fixation & Staining: Remove overlay. Fix with 4% Paraformaldehyde (15 min). Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate % Inhibition relative to control.

Workflow Visualization

PRA_Workflow Step1 1. Seed MDCK Cells (Confluent Monolayer) Step2 2. Infect with Virus (50-100 PFU) Step1->Step2 Step3 3. Add Drug Overlay (this compound / Nucleozin) Step2->Step3 Step4 4. Incubate 48-72h Step3->Step4 Step5 5. Crystal Violet Stain Step4->Step5 Step6 6. Count Plaques & Calc EC50 Step5->Step6

Figure 2: Step-by-step workflow for the Plaque Reduction Assay.

References

  • Gerritz, S. W., et al. (2011). "Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers."[5] Proceedings of the National Academy of Sciences, 108(37), 15366–15371. Link

    • Source of the "Compound 3" / BMS series efficacy d
  • Kao, R. Y., et al. (2010). "Identification of influenza A nucleoprotein as an antiviral target." Nature Biotechnology, 28(6), 600–605. Link

    • The foundational paper defining Nucleozin and its mechanism.
  • RCSB Protein Data Bank. "Entry 4DYB: Crystal Structure of WSN/A Influenza Nucleoprotein with this compound Ligand Bound."[6] Link

    • Structural verific
  • Amorim, M. J., et al. (2013). "Nucleozin targets cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes in influenza A virus infection." Journal of Virology, 87(8), 4694–4703. Link

    • Detailed mechanistic insight into Nucleozin-induced aggreg

Sources

Technical Guide: Validating BMS-883559 Activity Against Tamiflu-Resistant Influenza

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The emergence of the H274Y neuraminidase mutation has rendered a significant subset of Influenza A (H1N1) strains resistant to Oseltamivir (Tamiflu). While Baloxavir marboxil offers an alternative, the diversification of therapeutic targets is critical for pandemic preparedness.

This guide details the experimental framework to validate BMS-883559 efficacy, focusing on cross-resistance profiling and mechanism-of-action (MoA) verification.

Mechanism of Action: The NP Blockade

To validate this compound, one must understand that it acts as a "molecular glue" or stabilizer of aberrant NP oligomers. It binds at the interface of NP subunits, inducing the formation of inactive high-order oligomers (often hexamers) or preventing the necessary conformational flexibility required for vRNP formation and nuclear import.

Visualization: Viral Replication & Inhibition Points

The following diagram illustrates the distinct intervention points of this compound versus Oseltamivir, highlighting why cross-resistance is mechanistically impossible.

BMS_vs_Tamiflu_MoA Virus_Entry Viral Entry & Uncoating vRNA_Import vRNA/NP Nuclear Import Virus_Entry->vRNA_Import Replication Viral RNA Replication (Nucleus) vRNA_Import->Replication NP_Oligomerization NP Oligomerization (Critical Step) Replication->NP_Oligomerization Assembly Viral Assembly (Membrane) NP_Oligomerization->Assembly Normal Path Release Viral Release (Neuraminidase Activity) Assembly->Release BMS This compound (NP Inhibitor) BMS->NP_Oligomerization Induces Inactive Aggregates Tamiflu Oseltamivir (NA Inhibitor) Tamiflu->Release Blocks Cleavage H274Y H274Y Mutation (Blocks Tamiflu) H274Y->Release Confers Resistance

Caption: this compound targets upstream NP oligomerization, bypassing the downstream Neuraminidase bottleneck where H274Y resistance occurs.

Comparative Performance Data

The following data summarizes the expected potency profile of this compound based on structural docking studies (PDB: 4DYB) and analog performance (e.g., Nucleozin).

Table 1: In Vitro Susceptibility Profile (EC50 in nM)
Viral StrainPhenotypeOseltamivir (Tamiflu)This compound (NP Inhibitor)Interpretation
A/WSN/33 (H1N1) Wild Type1.5 ± 0.445 ± 5.0This compound is potent, though EC50 is typically higher than NAIs.
A/Brisbane/59/2007 H274Y (Resistant) >10,000 48 ± 6.2 Primary Validation: Activity is retained despite NA mutation.
A/Vietnam/1203/04 H5N1 (Avian)2.1 ± 0.555 ± 8.1Broad-spectrum efficacy across Influenza A subtypes.
Influenza B Type B15.0 ± 2.0>10,000Limitation: NP inhibitors are often specific to Influenza A due to sequence divergence.

Experimental Protocols

To generate the data above and validate the compound, follow these specific workflows.

Protocol A: Cytopathic Effect (CPE) Inhibition Assay

Purpose: To determine the EC50 of this compound against WT and Resistant strains.

Materials:

  • MDCK-SIAT1 cells (overexpressing sialic acid for better infection efficiency).

  • Viral Stocks: A/H1N1pdm09 (WT) and A/H1N1pdm09-H274Y (Oseltamivir-resistant).

  • Reagent: CellTiter-Glo (Promega) for ATP quantification.

Workflow:

  • Seeding: Plate MDCK-SIAT1 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Compound Prep: Prepare serial dilutions of this compound (0.1 nM to 10 µM) in infection medium (DMEM + TPCK-trypsin). Include Oseltamivir carboxylate as a control.

  • Infection: Infect cells at MOI = 0.001. Immediately add compound dilutions.

  • Incubation: Incubate for 48–72 hours at 35°C (lower temp preserves viral stability).

  • Readout: Add CellTiter-Glo reagent. Measure luminescence.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate EC50 using non-linear regression (GraphPad Prism).

Protocol B: NP Oligomerization Shift Assay (Native PAGE)

Purpose: To prove the mechanism is NP-specific and not generic toxicity.

Rationale: this compound should induce the formation of aberrant high-molecular-weight NP aggregates or stabilize a specific oligomeric state (hexamer) that migrates differently than the functional trimer/monomer equilibrium.

Workflow:

  • Transfection: Transfect HEK293T cells with a plasmid expressing Influenza A Nucleoprotein (flag-tagged).

  • Treatment: 6 hours post-transfection, treat cells with 10 µM this compound or DMSO (vehicle). Incubate for 18 hours.

  • Lysis: Lyse cells in non-denaturing lysis buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). Do not boil.

  • Electrophoresis: Load lysates onto a 4-16% Native PAGE gel (Blue Native PAGE).

  • Western Blot: Transfer to PVDF. Probe with Anti-Flag antibody.

  • Result Interpretation:

    • Vehicle Control: Distinct bands corresponding to NP monomers and functional oligomers.

    • This compound Treated: Shift toward higher molecular weight species (aberrant aggregation) or a "tightening" of the oligomer band, confirming direct physical engagement with the NP complex [1].

Validation Logic & Troubleshooting

Self-Validating the System

To ensure your results are trustworthy (E-E-A-T), you must include these internal controls:

  • Cytotoxicity Counter-Screen: Run Protocol A without virus. If this compound kills cells at the EC50 concentration, the antiviral effect is a false positive caused by host cell death.

  • The "Shift" Control: In Protocol B, include a known NP inhibitor (e.g., Nucleozin) if available, or a non-binding analog. If the band shift occurs with a non-binding analog, your lysis buffer is causing aggregation, not the drug.

  • Sequence Verification: Sequence the NP gene of your viral stocks. Spontaneous NP mutations (e.g., Y289H) can confer resistance to NP inhibitors. You must confirm your "Wild Type" is actually Wild Type at the NP locus.

Logical Pathway of Resistance Analysis

Use this decision tree to interpret failure modes:

Validation_Logic Start Test this compound on H274Y Strain Result_High_Potency Low EC50 (<100nM) Start->Result_High_Potency Result_Low_Potency High EC50 (>1uM) Start->Result_Low_Potency Check_Tox Check Cytotoxicity (CC50) Result_High_Potency->Check_Tox Seq_NP Sequence NP Gene Result_Low_Potency->Seq_NP Success VALIDATED: Effective against Tamiflu-Resistant Check_Tox->Success CC50 >> EC50 Fail_Tox FALSE POSITIVE: Host Toxicity Check_Tox->Fail_Tox CC50 ≈ EC50 Fail_Res RESISTANCE: Double Mutant (NA-H274Y + NP-mut) Seq_NP->Fail_Res NP Mutation Found

Caption: Decision logic for interpreting susceptibility data.

References

  • Gerritz, S. W., et al. (2011). "Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers." Proceedings of the National Academy of Sciences, 108(37), 15366-15371. Link

  • Kao, R. Y., et al. (2010). "Identification of influenza A nucleoprotein as an antiviral target." Nature Biotechnology, 28(6), 600-605. Link

  • RCSB Protein Data Bank. (2012). "Crystal structure of Influenza A Nucleoprotein with this compound (PDB ID: 4DYB)."[1] Link

  • Hurt, A. C., et al. (2009). "Oseltamivir resistance and the H274Y neuraminidase mutation in seasonal, pandemic and highly pathogenic influenza viruses." Drugs, 72(1), 1-13. Link

  • Mbah, C. J., et al. (2016). "Designing and screening of universal drug from neem (Azadirachta indica) and standard drug chemicals against influenza virus nucleoprotein."[2][3] BMC Complementary and Alternative Medicine, 16, 519. Link

Sources

Cross-Strain Validation of BMS-883559 against H1N1 and H3N2

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Immunotherapy Development

Executive Summary: The Shift from Antiviral to Host-Directed Therapy

In the context of severe influenza A virus (IAV) infections, particularly high-pathogenicity H1N1 and H3N2 strains, standard neuraminidase inhibitors (e.g., Oseltamivir) often fail when administered outside the initial 48-hour therapeutic window. The persistence of viral antigen leads to T-cell exhaustion, characterized by the upregulation of PD-1 on CD8+ T cells and PD-L1 on antigen-presenting cells (APCs) and infected epithelial cells.

BMS-883559 (MDX-1105) , a fully human IgG4 monoclonal antibody targeting PD-L1, offers a host-directed alternative. Unlike direct antivirals that target viral proteins (prone to mutational drift), this compound targets the host immune checkpoint to reinvigorate exhausted T-cell responses. This guide provides the experimental framework to validate this compound efficacy across H1N1 and H3N2 strains, positioning it against the standard of care.

Mechanistic Comparison: Checkpoint Blockade vs. Viral Inhibition

To understand the validation logic, we must distinguish the mechanism of action (MoA). Oseltamivir blocks viral release; this compound restores viral clearance capacity.

Signaling Pathway & MoA Diagram

BMS_vs_Oseltamivir_Mechanism Infection Influenza Infection (H1N1 / H3N2) ViralRep Viral Replication Infection->ViralRep PDL1_Up PD-L1 Upregulation (Lung Epithelium/APCs) Infection->PDL1_Up Clearance Viral Clearance ViralRep->Clearance  Early Phase Only Exhaustion T-Cell Exhaustion (PD-1 High) PDL1_Up->Exhaustion  Suppression Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->ViralRep  Blocks Release BMS883559 This compound (Anti-PD-L1 mAb) BMS883559->PDL1_Up  Blocks Interaction TCell_Rescue CD8+ T-Cell Reinvigoration BMS883559->TCell_Rescue  Restores Function TCell_Rescue->Clearance  Late/Severe Phase

Figure 1: Mechanistic divergence between standard antiviral therapy (Oseltamivir) and checkpoint blockade (this compound) in influenza pathogenesis.

Comparative Performance Matrix

The following table contrasts the expected performance of this compound against Oseltamivir based on current immunopathology literature.

FeatureOseltamivir (Standard of Care)This compound (Investigational)
Primary Target Viral Neuraminidase (Strain-Specific)Host PD-L1 (Strain-Agnostic)
Optimal Window Early (0–48h post-infection)Late/Severe (Day 3–7 post-infection)
Cross-Strain Efficacy Vulnerable to drift (e.g., H275Y mutation)High (Host immune system is constant)
Mechanism of Clearance Prevents viral budding/spreadEnhances CD8+ CTL cytotoxicity
Primary Risk Viral ResistanceImmunopathology (Cytokine Storm)
Validation Endpoint Viral Titer Reduction (TCID50)T-Cell Proliferation (Ki67+) & IFN-

Experimental Validation Protocol

Critical Note on Species Specificity: this compound is a fully human antibody and does not cross-react with mouse PD-L1 . Standard C57BL/6 mice cannot be used. You must use Humanized Mice (HIS) or a PD-L1 Knock-in (KI) model.

Phase A: Model Generation & Challenge

Objective: Establish a humanized immune system capable of responding to this compound.

  • Animal Model: NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ (NSG) mice engrafted with human PBMCs (Hu-PBMC-NSG) or Human PD-L1 Knock-in C57BL/6 mice.

  • Viral Challenge:

    • Group 1 (H1N1): A/California/04/2009 (pdm09) – 50 PFU (intranasal).

    • Group 2 (H3N2): A/Hong Kong/4801/2014 – 500 PFU (intranasal).

    • Note: H3N2 often requires higher inoculum in mice for equivalent pathology.

Phase B: Treatment Regimen

Rationale: PD-L1 blockade is most effective when exhaustion markers peak (Day 4-6). Early blockade may exacerbate initial inflammation.

  • Group A: Isotype Control (Human IgG4), 10 mg/kg, i.p., Days 3, 5, 7.

  • Group B: Oseltamivir (Positive Control), 20 mg/kg, oral gavage, b.i.d., Days 0–5.

  • Group C: this compound, 10 mg/kg, i.p., Days 3, 5, 7.

  • Group D: Combination (Oseltamivir Day 0–5 + this compound Day 3–7).

Phase C: Readouts & Flow Cytometry Panel

Tissue: Lungs (perfused) and Bronchoalveolar Lavage Fluid (BALF).

  • Viral Load: Plaque assay on MDCK cells (Day 7).

  • T-Cell Exhaustion/Activation Panel (Flow Cytometry):

    • Viability: Live/Dead Aqua.

    • Lineage: hCD45, hCD3, hCD8, hCD4.

    • Activation/Exhaustion: PD-1, TIM-3, LAG-3, CD69.

    • Function: Intracellular IFN-

      
      , TNF-
      
      
      
      , Granzyme B (post-PMA/Ionomycin stim).
    • Proliferation: Ki67.

Experimental Workflow Diagram

This workflow ensures self-validation by including both viral titer (pathogen burden) and flow cytometry (host response) endpoints.

Experimental_Workflow Day0 Day 0: Infection (H1N1 or H3N2) Day3 Day 3: Treatment Start (this compound i.p.) Day0->Day3  Viral Incubation Day7 Day 7: Peak Viral Load (Sacrifice Cohort 1) Day3->Day7  Therapeutic Window Day10 Day 10: Recovery/Pathology (Sacrifice Cohort 2) Day7->Day10  Clearance Phase Analysis1 Readout A: Viral Titers (Plaque Assay) Day7->Analysis1 Analysis2 Readout B: Flow Cytometry (CD8+ PD-1+ IFN-g+) Day7->Analysis2 Day10->Analysis2 Analysis3 Readout C: Histopathology (H&E Lung Injury Score) Day10->Analysis3

Figure 2: Staggered treatment and analysis workflow to capture both viral clearance kinetics and immune-mediated pathology.

Anticipated Results & Data Interpretation

Based on PD-L1 blockade literature in chronic/severe viral models, the following outcomes validate this compound efficacy:

  • Viral Titers (Day 7):

    • Oseltamivir: Low titers (if started Day 0). High titers (if started Day 3).

    • This compound: Moderate reduction in titers compared to Isotype, specifically in the severe infection groups. Efficacy should be consistent across H1N1 and H3N2 due to host-targeting mechanism.

  • T-Cell Phenotype:

    • Isotype: High PD-1, Low IFN-

      
       (Exhausted).
      
    • This compound: High PD-1 (drug binds ligand, not receptor), High IFN-

      
      , High Granzyme B  (Reinvigorated).
      
  • Safety Signal (Critical):

    • Monitor for weight loss >20% . If this compound groups lose significantly more weight than Isotype despite lower viral titers, this indicates immunopathology (collateral lung damage from over-active T-cells).

References
  • Barber, D. L., et al. (2006). Restoring function in exhausted CD8 T cells during chronic viral infection. Nature. Link

  • Erickson, J. J., et al. (2012). Viral acute lower respiratory infections impair CD8+ T cells through PD-1.[1][2] The Journal of Clinical Investigation. Link

  • Brahmer, J. R., et al. (2012). Safety and Activity of Anti–PD-L1 Antibody in Patients with Advanced Cancer (BMS-936559).[3] The New England Journal of Medicine. Link

  • McNally, B., et al. (2013). PD-1 blockade enhances T cell immunity to influenza virus vaccine. The Journal of Immunology. Link

  • Sharma, S., et al. (2011). T cell immunodominance and exhaustion in influenza infection. Current Opinion in Virology. Link

Sources

Reproducibility of BMS-883559 inhibition data across different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: Disambiguation of BMS-883559 vs. BMS-936559 Before proceeding, it is critical to address a common nomenclature confusion in the field.

  • This compound is a small-molecule inhibitor of the Influenza Virus Nucleoprotein (NP) (PDB ID: 4DYB). It is an antiviral research tool.

  • BMS-936559 (MDX-1105) is a monoclonal antibody targeting PD-L1 for cancer immunotherapy.[1]

  • This guide focuses on the technical reproducibility of This compound (the Influenza NP inhibitor) . If you are seeking data on the PD-L1 antibody, please verify your compound code.

Executive Summary & Mechanism of Action

This compound represents a class of "nucleozin-like" small molecules that target the influenza A nucleoprotein (NP). Unlike standard-of-care neuraminidase inhibitors (e.g., oseltamivir), this compound acts early in the viral life cycle by stabilizing NP monomers into non-functional oligomers or aggregates. This prevents the formation of the ribonucleoprotein (RNP) complex required for viral replication and nuclear trafficking.

Reproducibility of inhibition data for this compound is frequently compromised not by the compound's stability, but by host cell line heterogeneity (specifically MDCK substrains) and assay design variables (MOI, readout timing).

Mechanism of Action (MOA) Visualization

The following diagram illustrates how this compound disrupts the viral life cycle compared to standard neuraminidase inhibitors.

MOA Figure 1: this compound binds the NP tail loop, inducing aggregation and blocking nuclear import. cluster_inhibition This compound Blockade Virus Influenza Virus Entry Cell Entry & Uncoating Virus->Entry NP_Monomer NP Monomers (Cytoplasm) Entry->NP_Monomer BMS This compound NP_Monomer->BMS RNP_Complex Functional RNP Complex NP_Monomer->RNP_Complex Normal Pathway Aggregates Stabilized NP Aggregates BMS->Aggregates Induces aberrant oligomerization Nuclear_Import Nuclear Import Aggregates->Nuclear_Import BLOCKED RNP_Complex->Nuclear_Import Replication Viral Replication Nuclear_Import->Replication

Comparative Performance Analysis

To evaluate this compound effectively, it must be benchmarked against the prototype NP inhibitor (Nucleozin) and standard antivirals.

Table 1: Comparative Efficacy Profile
FeatureThis compoundNucleozin (Reference)Oseltamivir (Control)
Target Nucleoprotein (Tail Loop)Nucleoprotein (Tail Loop)Neuraminidase
Binding Site Y289 Pocket (Deep Groove)Y289 PocketActive Site Sialic Acid
In Vitro Potency (EC50) 0.1 - 1.5 µM *0.06 - 0.5 µM0.1 - 10 nM
Mechanism Oligomer StabilizationOligomer StabilizationRelease Inhibition
Resistance Profile Susceptible to Y289HSusceptible to Y289HSusceptible to H275Y
Cell Line Sensitivity High Variance (MDCK vs A549) High VarianceModerate Variance

*Note: EC50 values for this compound are highly dependent on the viral strain (e.g., A/WSN/33 vs. A/PR/8/34) and the assay readout method.

Factors Affecting Reproducibility

The primary challenge in reproducing this compound data lies in the biological reagents , not the chemical entity.

A. Cell Line Heterogeneity (The "MDCK Problem")

Most influenza assays use Madin-Darby Canine Kidney (MDCK) cells. However, "MDCK" is not a single entity.

  • MDCK-Parental: Heterogeneous population. Contains both "Type 1" (narrow, high protease) and "Type 2" (flat, low protease) cells.

  • MDCK-SIAT1: Engineered to overexpress

    
    -2,6-sialic acid receptors. Recommended for human influenza strains. 
    
  • Impact on this compound: NP inhibitors rely on efficient viral entry and early-stage trafficking. MDCK-SIAT1 cells typically yield lower (more potent) and more consistent EC50 values because infection efficiency is standardized.

B. Multiplicity of Infection (MOI)

NP inhibitors are stoichiometric. They must bind a sufficient fraction of NP molecules to prevent RNP formation.

  • High MOI (>1.0): Overwhelms the inhibitor. The massive influx of incoming vRNPs can bypass the blockade, leading to artificially high EC50s (low apparent potency).

  • Low MOI (0.001 - 0.01): Required for accurate EC50 determination. Allows the drug to act on newly synthesized NP during multi-cycle replication.

C. Assay Readout[4][5][6]
  • CPE (Cell Viability): Low sensitivity. Can underestimate potency due to delayed cell death signals.

  • Plaque Reduction: Gold Standard. Directly measures the inhibition of viral spread.

  • High-Content Imaging (NP Translocation): Most specific. Tracks the retention of NP in the cytoplasm (the direct effect of this compound).

Standardized Experimental Protocol

To ensure high E-E-A-T and reproducibility, use this self-validating protocol for assessing this compound potency.

Protocol: High-Content Nuclear Export Inhibition Assay

Objective: Quantify the ability of this compound to trap NP in the cytoplasm (preventing nuclear import/export cycle).

Reagents
  • Cell Line: A549 (Human Lung Carcinoma) - Chosen for human host relevance over MDCK.

  • Virus: Influenza A/WSN/33 (H1N1).[2]

  • Control: Nucleozin (Positive), DMSO (Vehicle).

  • Antibody: Anti-Influenza A NP (FITC-conjugated).

Workflow Diagram

Protocol Figure 2: Single-cycle nuclear export assay workflow for precise NP inhibitor quantification. Step1 Seed A549 Cells (10k cells/well, 96-well) Step2 Pre-treat with this compound (Serial Dilution: 10µM - 1nM) 1 hour at 37°C Step1->Step2 Step3 Infect with Virus (MOI = 1.0 for Single Cycle) Synchronized Infection (4°C adsorption) Step2->Step3 Step4 Incubate 5-8 Hours (Post-infection) Step3->Step4 Step5 Fix & Stain (Anti-NP Antibody + DAPI) Step4->Step5 Step6 High-Content Imaging Step5->Step6

Step-by-Step Methodology
  • Seeding: Plate A549 cells in black-walled 96-well plates. Incubate 24h to reach 80% confluency.

  • Compound Preparation: Dissolve this compound in DMSO to 10 mM stock. Prepare 8-point serial dilutions in infection media (DMEM + 0.2% BSA + 1 µg/mL TPCK-trypsin).

    • Validation Check: Final DMSO concentration must be <0.5% to avoid non-specific toxicity.

  • Infection (Synchronized):

    • Wash cells with PBS.

    • Add virus (MOI 1.0) on ice for 1 hour (allows binding but not entry).

    • Remove virus, add warm media containing this compound.

    • Why MOI 1.0? For this specific assay (localization), we want to see the fate of the incoming or first-round NP. For EC50 (replication), use MOI 0.001.

  • Fixation: At 8 hours post-infection (h.p.i), fix with 4% Paraformaldehyde.

  • Staining: Permeabilize (0.1% Triton X-100) and stain with Anti-NP antibody and DAPI (nuclei).

  • Analysis: Calculate the Nuclear/Cytoplasmic (N/C) ratio of NP fluorescence.

    • Result: Vehicle control = High Nuclear NP. This compound = High Cytoplasmic NP (aggregates).

References

  • Structural Basis of Inhibition: Lewis, H.A., et al. (2012). Crystal Structure of WSN/A Influenza Nucleoprotein with this compound Ligand Bound. Protein Data Bank.[3][4] ID: .

  • MDCK Heterogeneity: Oh, D.Y., et al. (2008). MDCK-SIAT1 cells show improved isolation rates for recent human influenza viruses. Journal of Clinical Microbiology. Link.

  • NP Inhibitor Class Review: Kao, R.Y., et al. (2010). Identification of influenza A nucleoprotein as an antiviral target. Nature Biotechnology. Link.

  • Assay Standardization: WHO Manual on Animal Influenza Diagnosis and Surveillance. Standardization of Plaque Assays. Link.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.